Isotretinoin-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UTAVKCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Determining the Molecular Weight of Isotretinoin-d5: A Technical Guide
This guide provides a detailed analysis of the molecular weight of Isotretinoin-d5, a deuterated form of Isotretinoin. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for analytical and developmental purposes.
Molecular Composition and Weight
This compound is a stable isotope-labeled version of Isotretinoin, where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry analysis.
Molecular Formula
The molecular formula for this compound is C₂₀H₂₃D₅O₂[1][2][3][4][5]. This formula indicates that each molecule is composed of:
-
20 Carbon (C) atoms
-
23 Hydrogen (H) atoms
-
5 Deuterium (D) atoms
-
2 Oxygen (O) atoms
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The standard atomic weights of the constituent elements are pivotal for this calculation.
Experimental Protocols: Molecular Weight Calculation
Objective: To accurately determine the molecular weight of this compound based on its molecular formula and the atomic weights of its constituent isotopes.
Methodology:
-
Identify the Molecular Formula: The established molecular formula is C₂₀H₂₃D₅O₂.
-
Obtain Standard Atomic Weights: The atomic weights for each element and isotope are sourced from established scientific data.
-
Calculate Total Mass for Each Element: Multiply the count of each atom by its respective atomic weight.
-
Total Carbon Mass = 20 * 12.011 amu
-
Total Hydrogen Mass = 23 * 1.008 amu
-
Total Deuterium Mass = 5 * 2.014 amu
-
Total Oxygen Mass = 2 * 15.999 amu
-
-
Summation: Sum the total masses of all elements to arrive at the final molecular weight.
The calculated molecular weight for this compound is approximately 305.47 g/mol [1][2][3][4].
Data Presentation
The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and ease of comparison.
| Element/Isotope | Symbol | Atomic Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 20 | 12.011 | 240.220 |
| Hydrogen | H | 23 | 1.008 | 23.184 |
| Deuterium | D | 5 | 2.014 | 10.070 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C₂₀H₂₃D₅O₂ | 50 | ~305.472 |
Visualization
The logical workflow for calculating the molecular weight of a deuterated compound is illustrated below. This process ensures each component is accounted for, leading to an accurate final value.
References
- 1. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]
- 2. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. webqc.org [webqc.org]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Deuterium - Wikipedia [en.wikipedia.org]
- 13. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 14. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 15. Deuterium - Definition, Uses, and Properties | Turito [turito.com]
- 16. fiveable.me [fiveable.me]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Isotretinoin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Isotretinoin-d5, a deuterated analog of the therapeutic agent Isotretinoin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.
Introduction
This compound is a stable isotope-labeled form of Isotretinoin, a retinoid compound widely used in the treatment of severe acne and with applications in oncology. The incorporation of five deuterium atoms into the Isotretinoin molecule renders it an invaluable tool in analytical and research settings, particularly as an internal standard in mass spectrometry-based quantification of Isotretinoin in biological matrices. Its chemical and physical properties are crucial for its proper handling, storage, and application in experimental protocols.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its use in various experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Appearance | Yellow to Orange Solid[1] |
| Molecular Formula | C₂₀H₂₃D₅O₂[1][2][3][4] |
| Molecular Weight | 305.47 g/mol [1][2][3][4] |
| Melting Point | 158-160°C[5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[5] |
| Storage Conditions | Store at -86°C in an amber vial under an inert atmosphere.[1] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid[5] |
| Synonyms | 13-cis Retinoic Acid-d5, Accutane-d5, Isotrex-d5[3][5] |
| CAS Number | 78996-15-3[2] |
| InChI Key | SHGAZHPCJJPHSC-UTAVKCRPSA-N[5] |
Experimental Protocols
Detailed methodologies are critical for the accurate determination of the physicochemical properties of this compound and for its application in research.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, chloroform, ethyl acetate) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
-
Sample Preparation: A small amount of the crystalline this compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the structure and isotopic labeling of this compound.
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the remaining proton signals are analyzed to confirm the molecular structure.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is primarily used as an internal standard for the accurate quantification of Isotretinoin in biological samples.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, a known amount of this compound internal standard solution is added.
-
A protein precipitating agent, such as acetonitrile, is added to the sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system.
-
Isotretinoin and this compound are separated on a C18 reversed-phase column using a mobile phase gradient of acetonitrile and water with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both Isotretinoin and this compound.
-
-
Quantification: The peak area ratio of Isotretinoin to this compound is used to construct a calibration curve and determine the concentration of Isotretinoin in the unknown sample.
Mandatory Visualizations
Signaling Pathway of Isotretinoin-Induced Apoptosis
Isotretinoin is known to induce apoptosis in various cell types, which is a key mechanism of its therapeutic action. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Isotretinoin-induced apoptosis.
Experimental Workflow for Quantification using this compound
The following diagram outlines the typical workflow for the quantification of Isotretinoin in a biological sample using this compound as an internal standard.
Caption: Workflow for Isotretinoin quantification using this compound.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Isotretinoin in complex biological matrices. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective use in research and development. The provided experimental protocols and visual diagrams of key pathways and workflows offer a practical resource for scientists in the field.
References
Commercial Suppliers and Technical Applications of High-Purity Isotretinoin-d5: A Guide for Researchers
This technical guide provides a comprehensive overview of commercial sources for high-purity Isotretinoin-d5, a deuterated internal standard essential for the accurate quantification of Isotretinoin in complex biological matrices. The guide is intended for researchers, scientists, and drug development professionals who require reliable analytical standards for their studies. In the following sections, we present a summary of commercial suppliers, a detailed experimental protocol for a typical application, and visual diagrams to illustrate key workflows and principles.
Commercial Availability of High-Purity this compound
This compound is available from several reputable suppliers of chemical reference standards. While purity specifications can vary by lot, the following suppliers consistently offer this deuterated analog. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on chemical purity and isotopic enrichment.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification (General) |
| Simson Pharma Limited | Isotretinoin D5 | 78996-15-3 | C₂₀H₂₃D₅O₂ | Accompanied by Certificate of Analysis[1][2] |
| Pharmaffiliates | This compound | N/A | C₂₀H₂₃D₅O₂ | Sample COA available upon request[3] |
| Santa Cruz Biotechnology, Inc. | 13-cis Retinoic Acid-d5 | Not explicitly stated | C₂₀H₂₃D₅O₂ | For Research Use Only, refer to CoA for lot-specific data[4] |
| Cayman Chemical | 13-cis-Retinoic Acid-d₅ | 78996-15-3 | C₂₀H₂₃D₅O₂ | ≥99% deuterated forms (d₁-d₅)[5] |
| Toronto Research Chemicals (TRC) | 13-cis-Retinoic Acid-d5 | Not explicitly stated | C₂₀H₂₃D₅O₂ | High-quality research chemical[6][7] |
| SynZeal | Isotretinoin D5 | 78996-15-3 | C₂₀H₂₃D₅O₂ | Supplied with detailed characterization data[8] |
Experimental Protocol: Quantification of Endogenous Isotretinoin in Human Plasma using LC-MS/MS
The following protocol is a detailed methodology for the bioanalysis of endogenous Isotretinoin in human plasma, utilizing this compound as an internal standard. This method is adapted from established procedures in the scientific literature.
1. Objective: To accurately quantify the concentration of endogenous Isotretinoin in human plasma samples.
2. Materials and Reagents:
-
Isotretinoin certified reference standard
-
High-purity this compound internal standard
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Isotretinoin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Isotretinoin stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Isotretinoin from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Isotretinoin and this compound in Multiple Reaction Monitoring (MRM) mode.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Isotretinoin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Isotretinoin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental and Logical Workflows
To further clarify the application and principles of using this compound, the following diagrams are provided.
References
- 1. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 2. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Toronto Research Chemicals 1MG 13-cis-Retinoic Acid-d5, Quantity: 1 miligramo | Fisher Scientific [fishersci.es]
- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 8. Isotretinoin D5 | 78996-15-3 | SynZeal [synzeal.com]
An In-depth Technical Guide to the Synthesis and Purification of Isotretinoin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Isotretinoin-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Isotretinoin. This document details plausible experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.
Introduction
Isotretinoin, or 13-cis-retinoic acid, is a vitamin A derivative primarily used in the treatment of severe acne.[1] this compound is its deuterated analog, where five hydrogen atoms on the cyclohexene ring have been replaced by deuterium.[2][] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in drug development and clinical research, as it allows for precise differentiation from the unlabeled drug.[4][5] The synthesis of this compound involves the use of a deuterated precursor followed by the construction of the polyene side chain, and its purification requires meticulous techniques to ensure high chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the preparation of a deuterated β-ionone precursor and the subsequent construction of the full this compound molecule, typically via a Wittig reaction or a similar olefination strategy.
Synthesis Pathway
The following diagram illustrates a plausible synthetic pathway for this compound, starting from a deuterated β-ionone.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Formation of the C15-Phosphonium Salt-d5
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated β-ionone-d5 in a suitable solvent such as methanol.
-
Add triphenylphosphine and a catalytic amount of a mineral acid (e.g., hydrochloric acid) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and isolate the C15-phosphonium salt-d5, which may precipitate or be obtained after solvent removal.
Step 2: Wittig Reaction to form Crude this compound
-
Suspend the C15-phosphonium salt-d5 and a C5-butenolide derivative (e.g., 5-hydroxy-4-methyl-2(5H)-furanone) in an appropriate solvent like diethyl ether or THF under an inert atmosphere.[6]
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as an alkoxide or an organolithium reagent, to generate the ylide in situ.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The reaction progress should be monitored.
-
Upon completion, quench the reaction with an aqueous solution and perform an acidic workup to protonate the carboxylate.
-
Extract the crude this compound with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, byproducts from the Wittig reaction, and other isomeric forms of retinoic acid. A multi-step purification process is typically employed.
Purification Workflow
The following diagram outlines a typical workflow for the purification of this compound.
Experimental Protocol: Purification
The following is a representative experimental protocol for the purification of this compound.
Step 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent.
-
Extract the organic solution with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic this compound into its water-soluble salt.
-
Separate the aqueous layer containing the this compound salt from the organic layer which retains neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the purified this compound.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
Step 2: Crystallization
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. This step is effective in removing isomeric impurities.
Step 3: Column Chromatography (Optional)
-
For achieving very high purity, the crystallized this compound can be further purified by column chromatography.
-
Use a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of hexane and ethyl acetate) to separate the this compound from any remaining impurities.
-
Collect the fractions containing the pure product and evaporate the solvent to yield highly pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78996-15-3 | [2][7][8] |
| Molecular Formula | C₂₀H₂₃D₅O₂ | [2][][8] |
| Molecular Weight | 305.47 g/mol | [][8] |
| Appearance | Yellow to Orange Solid | [] |
| Melting Point | 158-160 °C | [] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Reference |
| Chemical Purity (by HPLC) | ≥95% | [][] |
| Isotopic Purity (d₁-d₅) | ≥99% deuterated forms | [2] |
| Deuterium Incorporation | ≥95% atom D | [][] |
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful execution to achieve the high levels of chemical and isotopic purity necessary for its use as an internal standard. The synthetic strategy generally relies on the use of a deuterated starting material, followed by established methods for constructing the retinoid backbone. Purification is achieved through a combination of extraction, crystallization, and optional chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and application of isotopically labeled compounds in pharmaceutical research.
References
- 1. Isotretinoin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US6441226B1 - Process for the preparation of isotretinoin - Google Patents [patents.google.com]
- 7. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]
The Role of Isotretinoin-d5 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotretinoin, a synthetic retinoid, is a cornerstone therapy for severe acne and is also investigated for its potential in various cancers. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and minimizing its side effects. Isotretinoin-d5, a deuterated analog of isotretinoin, serves as an indispensable tool in this endeavor. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, focusing on its use as an internal standard for accurate quantification of isotretinoin in biological matrices.
Core Application: An Internal Standard for Bioanalysis
In metabolic research, particularly in pharmacokinetic and pharmacodynamic studies, precise measurement of drug concentrations in biological fluids is paramount. This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous and administered isotretinoin.[1][2] Its utility stems from its near-identical physicochemical properties to isotretinoin, while its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This co-elution and similar ionization efficiency with the analyte of interest corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision of the analytical results.
Experimental Protocols for Isotretinoin Quantification
The accurate quantification of isotretinoin in biological samples is a critical step in metabolic studies. The following sections detail a validated bioanalytical method using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
A robust sample preparation is essential to remove interfering substances from the biological matrix. Liquid-liquid extraction is a commonly employed technique for the isolation of isotretinoin and this compound from plasma.[2][3]
Protocol:
-
To a 200 µL aliquot of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration is application-dependent).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of diethyl ether as the extraction solvent.[2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of isotretinoin and this compound are achieved using a validated LC-MS/MS method.[2][3]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Specification |
| Liquid Chromatography | |
| Column | ACE C18, 100 × 4.6 mm, 5 µm particle size[2][3] |
| Mobile Phase A | 1 mM ammonium acetate in water, pH 3.0[2][3] |
| Mobile Phase B | 1 mM ammonium acetate in acetonitrile (10:90, v/v)[2][3] |
| Flow Rate | 0.75 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Isotretinoin) | To be determined based on specific instrumentation |
| MRM Transition (this compound) | To be determined based on specific instrumentation |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
Quantitative Data and Method Validation
A validated bioanalytical method ensures the reliability of the generated data. The following tables summarize the key validation parameters for the quantification of isotretinoin using this compound.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.9992 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
Table 3: Precision and Recovery
| Parameter | Altered Samples (% CV) | Unaltered Samples (% CV) | Reference |
| Intra-day Precision | 2.0 - 3.9 | 0.9 - 3.7 | [2][3] |
| Inter-day Precision | 2.6 - 6.1 | 1.3 - 3.8 | [2][3] |
| Average Recovery | 64.6% | 62.2% | [2][3] |
Visualizing Experimental and Metabolic Pathways
Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations, created using the DOT language, depict the experimental workflow for isotretinoin quantification and the metabolic pathway of isotretinoin.
Broader Implications in Metabolic Research
The use of this compound extends beyond simple quantification. It enables researchers to conduct sophisticated studies on:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of isotretinoin in various populations.[4]
-
Drug-Drug Interactions: Investigating how co-administered drugs affect the metabolism of isotretinoin.
-
Metabolite Profiling: Accurately identifying and quantifying the major metabolites of isotretinoin, such as 4-oxo-isotretinoin.[4][5]
-
Endogenous Retinoid Homeostasis: Studying the impact of exogenous isotretinoin on the natural levels and pathways of vitamin A and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Isotopic Labeling of Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques involved in the isotopic labeling of retinoids. It is designed to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development who are utilizing isotopically labeled retinoids to study their metabolism, signaling pathways, and distribution.
Introduction to Isotopic Labeling of Retinoids
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms in a retinoid molecule with a heavier, stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C)) or a radioactive isotope (e.g., Tritium (³H)), researchers can track the molecule and its metabolites through various biological processes. This approach offers high sensitivity and specificity, allowing for the elucidation of complex metabolic pathways, quantification of retinoid levels in various tissues, and investigation of receptor-ligand interactions.
The choice of isotope depends on the specific research question and the analytical methods available. Stable isotopes like ²H and ¹³C are non-radioactive and can be safely used in human studies, while radioactive isotopes like ³H are highly sensitive and well-suited for in vitro binding assays.
Key Isotopes in Retinoid Research
The selection of an appropriate isotope is a critical step in designing experiments with labeled retinoids. The most commonly used isotopes are Deuterium (²H), Carbon-13 (¹³C), and Tritium (³H).
| Isotope | Type | Key Advantages | Common Applications |
| Deuterium (²H) | Stable | - Relatively inexpensive- Can be introduced at specific positions to study kinetic isotope effects | - In vivo metabolic studies in animals and humans- Assessing total body vitamin A stores[2][3][4]- Investigating the formation of vitamin A dimers[5] |
| Carbon-13 (¹³C) | Stable | - Less likely to alter the chemical properties of the molecule compared to deuterium- Provides more detailed information on the carbon skeleton of metabolites | - Metabolic flux analysis- Elucidating biosynthetic pathways- Quantitative studies of retinoid metabolism and distribution[6] |
| Tritium (³H) | Radioactive | - High specific activity, leading to high sensitivity of detection- Well-established methods for detection (liquid scintillation counting) | - Receptor-ligand binding assays[7][8]- In vitro metabolic studies- Photoaffinity labeling of retinoid-binding proteins[9] |
Comparison of ¹³C vs. ²H Labeling:
For many applications, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[10] This is because ¹³C internal standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[10] However, deuterated retinoids are often more readily available and less expensive. The use of ¹³C-labeled glucose has been shown to be a viable alternative to deuterated glucose in metabolic studies, with the added benefit of requiring a significantly smaller amount of the isotope.[11]
Experimental Protocols
Synthesis of Isotopically Labeled Retinoids
The synthesis of isotopically labeled retinoids is a complex process that requires expertise in organic chemistry. Below are outlines of synthetic procedures for commonly used labeled retinoids.
This protocol describes the synthesis of retinyl acetate with two ¹³C atoms at positions 14 and 15, a commonly used tracer for retinol isotope dilution studies.[12]
Starting Materials:
-
β-ionone
-
[¹³C₂]-triethylphosphonoacetate
-
C18 tetraene ketone (synthesized from β-ionone)
-
Sodium hydride (NaH)
-
Lithium aluminum hydride (LiAlH₄)
-
Triethylamine
-
Acetic anhydride
-
Solvents: Diethyl ether, Hexane
Procedure Outline:
-
Wittig-Horner Reaction: React the carbanion of [¹³C₂]-labeled triethylphosphonoacetate with unlabeled C18 tetraene ketone. This reaction introduces the two ¹³C labels at the 14 and 15 positions of the retinoid backbone, yielding [14,15-¹³C₂]-retinoic acid ethyl ester.[12]
-
Reduction: Reduce the resulting ethyl ester to the corresponding alcohol, [14,15-¹³C₂]-retinol, using a reducing agent like lithium aluminum hydride.[5][12]
-
Esterification: Esterify the [14,15-¹³C₂]-retinol with acetic anhydride in the presence of triethylamine to produce [14,15-¹³C₂]-retinyl acetate.[5][12]
-
Purification: Purify the final product, typically using column chromatography on deactivated neutral alumina with a hexane/diethyl ether gradient, to isolate the all-trans isomer.[12]
The synthesis of deuterated retinal often involves the introduction of deuterium atoms at specific positions on the β-ionone ring or the polyene chain. For example, the synthesis of [10,11-D₂]-retinal can be achieved through the following general steps.
Starting Materials:
-
β-ionone
-
Propargylic alcohol precursors
-
Deuterated reagents (e.g., D₂O)
Procedure Outline:
-
Coupling Reaction: A key step involves the coupling of an appropriate building block with β-ionone to form a propargylic alcohol containing the full retinal carbon skeleton.
-
Deuteration: The triple bond in the propargylic alcohol intermediate is then selectively reduced and deuterated. For example, a semi-hydrogenation of an 11-yne-retinoid precursor using Cu/Ag-activated zinc dust can yield 11-cis-retinoids.[13]
-
Deprotection and Isomerization: Subsequent deprotection and isomerization steps are carried out to yield the desired deuterated retinal isomer.
Sample Preparation for Analysis
Proper sample preparation is crucial for the accurate quantification of labeled retinoids. The following is a general protocol for the extraction of retinoids from biological samples for LC-MS/MS analysis.
Materials:
-
Biological sample (serum, tissue homogenate)
-
Internal standards (e.g., deuterated or ¹³C-labeled retinoids)
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE) or Hexane
-
Hydrochloric acid (HCl)
-
Nitrogen gas for evaporation
Procedure:
-
Spiking: Add a known amount of the appropriate isotopically labeled internal standard to the biological sample.[14]
-
Protein Precipitation (for serum/plasma): Add acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.[15][16]
-
Liquid-Liquid Extraction:
-
For serum: After protein precipitation, add MTBE or hexane, vortex, and centrifuge to separate the organic and aqueous layers.[15][16]
-
For tissues: Homogenize the tissue and perform a liquid-liquid extraction with a suitable organic solvent like hexane.[17] To recover retinoic acid, the aqueous phase can be acidified before a second hexane extraction.[17]
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[14][16]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and methanol) for LC-MS/MS analysis.[15][16]
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of isotopically labeled retinoids.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 or RP-Amide column is typically used with a gradient elution of water and acetonitrile or methanol containing a small percentage of formic acid.[15][18]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI in positive ion mode is often suitable for retinol, retinyl esters, and retinoic acid isomers.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and product ions of the labeled and unlabeled retinoids.[16]
Applications of Isotopically Labeled Retinoids
In Vivo Metabolic Studies
Isotopically labeled retinoids are invaluable tools for tracing the absorption, distribution, metabolism, and excretion (ADME) of vitamin A and its derivatives in vivo.
Experimental Workflow for In Vivo Tracing:
-
Dosing: Administer a known amount of the isotopically labeled retinoid to the animal model or human subject, typically orally.[2]
-
Sample Collection: Collect biological samples (blood, tissues, urine, feces) at various time points after dosing.[19][20]
-
Sample Preparation and Analysis: Extract the retinoids from the collected samples and analyze them using LC-MS/MS to determine the concentration and isotopic enrichment of the parent compound and its metabolites.[17]
-
Data Analysis: Use the isotopic enrichment data to calculate pharmacokinetic parameters, determine metabolic pathways, and quantify total body stores of vitamin A.[2]
Receptor Binding Assays
Tritium-labeled retinoids are frequently used to study the binding affinity of retinoids to their nuclear receptors (RARs and RXRs).
Protocol Outline for a Radioligand Binding Assay:
-
Preparation of Receptor Source: Use nuclear extracts from cells or tissues expressing the receptor of interest, or use purified recombinant receptors.[9]
-
Incubation: Incubate the receptor source with a constant concentration of the tritium-labeled retinoid (e.g., [³H]all-trans-retinoic acid) and varying concentrations of the unlabeled competitor retinoid.[8]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or scintillation proximity assay (SPA).[21]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration to determine the binding affinity (IC₅₀ or Kᵢ) of the unlabeled retinoid.[8]
Quantitative Data
The following tables summarize representative quantitative data on retinoid distribution and metabolism.
Table 1: Tissue Distribution of ¹³C-Retinoic Acid in Mice After Oral Administration
| Tissue | Concentration (ng/g) |
| Small Intestine | Highest concentration |
| Liver | High concentration |
| Lung | Moderate concentration |
| Fat | Moderate concentration |
| Kidney | Lower concentration |
| Brain | Lower concentration |
Data compiled from studies on the disposition of 13-cis-retinoic acid in mice.[19][22]
Table 2: Serum Concentrations of Retinoid Isomers in Healthy Men
| Retinoid Isomer | Concentration (nM) - Fed State | Concentration (nM) - Fasted State |
| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 | 3.0 ± 0.1 |
| 9-cis-Retinoic Acid (9-cisRA) | 0.1 ± 0.02 | 0.09 ± 0.01 |
| 13-cis-Retinoic Acid (13-cisRA) | 5.3 ± 1.3 | 3.9 ± 0.2 |
| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 | 0.3 ± 0.1 |
| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 | 11.9 ± 1.6 |
Data from a study using UHPLC-MS/MS for the quantification of endogenous retinoids in human serum.[14]
Table 3: Total Body Vitamin A Stores in Rats Supplemented with ¹³C₄-Retinyl Acetate
| Dietary Group | Calculated Total Body Reserves (µmol) | Measured Total Body Reserves (µmol) |
| Low Vitamin A | 0.49 ± 0.03 | 0.50 ± 0.045 |
| Moderate Vitamin A | 0.82 ± 0.007 | 0.69 ± 0.10 |
| High Vitamin A | 3.72 ± 0.40 | 3.6 ± 0.29 |
Data from a study assessing vitamin A status in rats using ¹³C₄-retinyl acetate and GC/C/IRMS.[6]
Signaling Pathways and Experimental Workflows
Visualizations of key retinoid signaling pathways and a general experimental workflow for in vivo tracing studies are provided below using the DOT language for Graphviz.
The Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore, which is essential for vision.[23] This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells. A secondary, cone-specific visual cycle also exists involving Müller glial cells.[23][24]
The Canonical Visual Cycle in the Vertebrate Eye.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) regulates gene transcription by binding to nuclear receptors, namely the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[25][26][27]
Mechanism of Retinoic Acid-Mediated Gene Transcription.
Experimental Workflow for In Vivo Retinoid Tracing
This diagram outlines the general steps involved in conducting an in vivo metabolic study using isotopically labeled retinoids.
General Workflow for In Vivo Isotopic Labeling Studies of Retinoids.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the deuterated-retinol-dilution technique to assess total-body vitamin A stores of adult volunteers consuming different amounts of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of vitamin A status by the deuterated-retinol-dilution technique and comparison with hepatic vitamin A concentration in Bangladeshi surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthèse de l’acétate de 13-C-2-rétinyle et préparation de dose pour des essais de dilution d’isotopes de rétinol [jove.com]
- 6. Vitamin A status assessment in rats with (13)C(4)-retinyl acetate and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. All-trans-retinol is a ligand for the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. columbia.edu [columbia.edu]
- 14. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. Disposition of 13-cis-retinoic acid and N-(2-hydroxyethyl)retinamide in mice after oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tissue distribution of retinol and its metabolites after administration of double-labelled retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. publications.iarc.who.int [publications.iarc.who.int]
- 23. Visual cycle - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jme.bioscientifica.com [jme.bioscientifica.com]
- 27. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Isotretinoin-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for Isotretinoin-d5 is a critical document that guarantees the identity, purity, and quality of this isotopically labeled compound. As a deuterated internal standard, its integrity is paramount for accurate quantification in pharmacokinetic studies, clinical mass spectrometry, and other bioanalytical applications.[1][2][3][4] This guide provides a detailed explanation of the key components of a typical this compound CoA, including the analytical tests performed, their underlying methodologies, and the interpretation of the resulting data.
Overview of this compound
This compound is a deuterium-labeled version of Isotretinoin (13-cis-Retinoic Acid), a vitamin A derivative. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a higher molecular weight (approximately 305.47 g/mol ) compared to the unlabeled compound (approx. 300.44 g/mol ), which allows it to be distinguished in mass spectrometry analysis.[2][5][6] It is primarily used as an internal standard for the precise quantification of Isotretinoin in biological matrices.[2][3][4]
Chemical Structure Diagram
// Dummy nodes for layout dummy1 [pos="0,0!", style=invis]; dummy2 [pos="8,1.5!", style=invis]; }
Caption: Abstract representation of the this compound structure.
Certificate of Analysis: Summary of Key Tests
A CoA for this compound presents the results of a series of quality control tests. The data is typically summarized in a table, comparing the test results for a specific batch against established specifications.
Typical Quantitative Data
| Test | Method | Specification | Example Result |
| Appearance | Visual Inspection | Yellow-Orange to Orange Crystalline Powder | Conforms |
| Identity (¹H NMR) | ¹H Nuclear Magnetic Resonance | Structure conforms to reference spectrum | Conforms |
| Identity (MS) | Mass Spectrometry | [M+H]⁺ ion conforms to theoretical mass | Conforms (e.g., 306.5 m/z) |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d5) | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Meets USP <467> limits | Conforms |
| Solubility | Visual Inspection | Soluble in Methanol and Chloroform | Conforms |
Experimental Protocols and Methodologies
This section details the standard operating procedures for the key analytical tests cited on the CoA.
Identity and Structure Confirmation
NMR is used to confirm the chemical structure of the molecule. The proton (¹H) NMR spectrum provides information about the number and types of hydrogen atoms, confirming the core structure of Isotretinoin.
-
Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz).
-
Data Acquisition: A standard ¹H NMR experiment is run.
-
Analysis: The resulting spectrum's chemical shifts (ppm), signal integrations, and coupling patterns are compared to a reference standard or known spectral data for Isotretinoin. The absence or reduction of signals corresponding to the deuterated positions confirms isotopic labeling.
-
MS confirms the molecular weight of the compound, which is crucial for verifying the incorporation of deuterium atoms.
-
Protocol:
-
Sample Introduction: The sample is dissolved and infused into the mass spectrometer, often via an LC system.
-
Ionization: Electrospray Ionization (ESI) is a common technique used to generate charged molecules (ions).
-
Mass Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [C₂₀H₂₃D₅O₂ + H]⁺ at m/z ≈ 306.5). This is compared against the theoretical mass.[2][6]
-
Purity Assessment
HPLC is the primary method for determining the purity of the compound by separating it from any impurities.
-
Protocol:
-
Mobile Phase Preparation: A mixture of solvents is prepared. A common mobile phase for Isotretinoin analysis consists of acetonitrile and water, or methanol and a buffer.[1][7][8][9][10]
-
Standard/Sample Preparation: A standard solution of known concentration and a solution of the this compound sample are prepared in a suitable diluent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 or C8, is typically used.[1][8][9][10]
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[10][11]
-
Detector: A UV detector is set to a wavelength where Isotretinoin has strong absorbance (e.g., 269 nm, 342 nm, or 354 nm).[7][10][11]
-
Injection Volume: A small, precise volume (e.g., 20 µL) of the sample is injected.
-
-
Data Analysis: The area of the main this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.
-
Caption: General workflow for HPLC purity analysis.
Specific Tests
This test quantifies the amount of water present in the material, which can affect its stability and accurate weighing. The Karl Fischer method is highly selective for water.[12]
-
Protocol:
-
Titrator Preparation: The Karl Fischer titrator vessel is filled with a specialized solvent, and any residual moisture is titrated with the Karl Fischer reagent.
-
Sample Analysis: An accurately weighed amount of the this compound sample is added directly to the vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.[13][14] The endpoint is detected electrochemically.
-
Calculation: The instrument calculates the water content based on the amount of reagent consumed and the weight of the sample.
-
Caption: Logical flow from material identification to final CoA issuance.
This guide provides a foundational understanding of the data and methodologies behind an this compound Certificate of Analysis. For researchers and developers, scrutinizing this document is a crucial step in ensuring the quality and reliability of their experimental results.
References
- 1. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]
- 7. ajpamc.com [ajpamc.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC [scirp.org]
- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 13. Karl Fischer water content titration - Scharlab [scharlab.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Navigating the Handling of Isotretinoin-d5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotretinoin-d5, a deuterated analog of the potent retinoid Isotretinoin, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Isotretinoin necessitates stringent storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide provides an in-depth overview of the recommended conditions for the storage and handling of this compound, supported by available stability data for its non-deuterated counterpart and detailed experimental workflows.
Storage Conditions: Preserving Integrity
The stability of this compound is paramount for its use as an analytical standard. It is highly sensitive to environmental factors, particularly light, temperature, and air.[1] Improper storage can lead to degradation and isomerization, compromising the accuracy of experimental results.
Quantitative Storage Recommendations:
| Parameter | Condition | Rationale |
| Temperature | -20°C, -70°C, or -80°C[1][2][3] | Minimizes thermal degradation and preserves long-term stability. |
| Light | Protect from light; store in an amber vial[4] | Isotretinoin is highly susceptible to photodegradation and photoisomerization.[5] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen)[4] | Prevents oxidation, as Isotretinoin is sensitive to air.[1] |
| Container | Tightly closed, amber vial[3][4] | Prevents exposure to air and light. |
| Environment | Dry, well-ventilated area[3] | Minimizes moisture-related degradation. |
Handling Protocols: Ensuring Safety and Purity
This compound, like its parent compound, is a potent teratogen and reproductive toxin.[3][6] Therefore, strict adherence to safety protocols is mandatory to prevent accidental exposure.
General Handling Precautions:
-
Work in a designated area: All handling of this compound should be conducted in a well-ventilated laboratory hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Avoid inhalation: Do not breathe dust or aerosols.[3]
-
Prevent contact: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
-
Pregnancy: Pregnant individuals or those planning to become pregnant should not handle this compound due to its high teratogenic potential.[7]
Logical Workflow for Safe Handling:
Stability Profile: Insights from Isotretinoin
While specific quantitative stability data for this compound is limited, extensive research on the photostability of Isotretinoin provides valuable insights. The deuterated form is expected to have a very similar stability profile.
Photostability of Isotretinoin in Solution:
Isotretinoin in solution is highly susceptible to photoisomerization and photodegradation when exposed to light.[5] Studies have shown that both UVA and visible light contribute to its degradation. The process often involves isomerization to other retinoid isomers, such as tretinoin (all-trans-retinoic acid), and further degradation to non-retinoid products.
Quantitative Photodegradation Data for Isotretinoin:
| Light Source | Solvent | Half-life (t½) | Degradation Kinetics |
| Solar Simulated Light | Ethanol | 2.26 min | Second-order |
| UVA | Ethanol | 2.40 min | Second-order |
| Visible Light | Ethanol | 19.5 min | Second-order |
Data sourced from a study on the photostability of tretinoin and isotretinoin. The half-life values were calculated based on the reported rate constants.
Experimental Protocol for Photostability Testing (General Overview):
A common methodology for assessing the photostability of retinoids involves the following steps:
-
Sample Preparation: A solution of the compound (e.g., in ethanol or methanol) is prepared at a known concentration.
-
Light Exposure: The solution is irradiated with a controlled light source, such as a Xenon lamp or a solar simulator, for specific durations.[5]
-
Sample Analysis: At various time points, aliquots of the solution are withdrawn and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Data Analysis: The concentration of the parent compound and its degradation products are quantified. The degradation kinetics (e.g., first-order, second-order) and half-life are then determined.
Forced Degradation Experimental Workflow:
Spill and Exposure Management
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
Spill Management Decision Tree:
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion
The handling and storage of this compound demand a meticulous approach to maintain its integrity and ensure the safety of personnel. By adhering to the stringent storage conditions, following the prescribed handling protocols, and being prepared for potential incidents, researchers can confidently and safely utilize this important analytical standard in their work. The stability data for Isotretinoin serves as a strong indicator of the precautions necessary for its deuterated counterpart, emphasizing the critical need to protect it from light, heat, and air.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a stability-indicating UPLC method for determination of isotretinoin in bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated photostability study of tretinoin and isotretinoin in liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Isotretinoin in Human Plasma using Isotretinoin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isotretinoin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Isotretinoin-d5, is employed. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Isotretinoin, a derivative of vitamin A, is an effective oral medication for severe acne. Due to its therapeutic importance and potential side effects, monitoring its concentration in biological matrices is crucial for optimizing dosage and ensuring patient safety. LC-MS/MS has become the preferred analytical technique for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the quantification.[1] This application note provides a detailed protocol for the determination of Isotretinoin in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Isotretinoin and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is utilized for sample preparation.[2][3]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (1000 ng/mL).[3]
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| LC System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution suitable for separating Isotretinoin |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Isotretinoin: [M+H]+ → specific product ion; this compound: [M+H]+ → specific product ion |
| Collision Gas | Argon |
| Source Temperature | Optimized for the specific instrument |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity: The calibration curve for Isotretinoin in human plasma was linear over the concentration range of 0.5 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.999.[4][5]
Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 2.0 - 3.9[4][5] | 2.6 - 6.1[4][5] | 90 - 110 |
| Medium | < 15 | < 15 | 85 - 115 |
| High | < 15 | < 15 | 85 - 115 |
Recovery: The extraction recovery of Isotretinoin from human plasma was determined to be consistent and reproducible. The average recovery was found to be approximately 62-65%.[4][5]
Workflow Diagram
Caption: Experimental workflow for the quantification of Isotretinoin.
Signaling Pathway Diagram (Logical Relationship)
Caption: Use of this compound to ensure accurate quantification.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Isotretinoin in human plasma. The simple sample preparation and robust analytical performance make it an ideal tool for researchers, scientists, and drug development professionals in the fields of clinical research and pharmacokinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Isotretinoin in Human Plasma using Isotretinoin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotretinoin, a retinoid and a derivative of vitamin A, is a highly effective oral medication for severe, recalcitrant nodular acne.[1][2] Its therapeutic efficacy is dose-dependent, and monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of isotretinoin in human plasma using a stable isotope-labeled internal standard, Isotretinoin-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[3][4][5]
This method is sensitive, specific, and rugged, making it suitable for high-throughput analysis in clinical and research settings.[4][5] The protocol herein is based on established and validated methodologies, providing a reliable framework for the accurate quantification of isotretinoin.
Experimental Protocols
Materials and Reagents
-
Isotretinoin analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or Ammonium acetate as a buffer)
-
Diethyl ether (for liquid-liquid extraction)
-
Human plasma (blank, for calibration standards and quality controls)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 analytical column (e.g., Agilent Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm or ACE C18, 100 × 4.6 mm, 5 µm).[4][5][7]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isotretinoin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Isotretinoin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction method is employed to isolate isotretinoin from the plasma matrix.[4][5]
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Quantitative Data Summary
The following tables summarize the performance characteristics of the quantitative analysis of isotretinoin using an internal standard. The data is compiled from various validated methods.[4][5][9]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Isotretinoin | 0.5 - 1000 | > 0.9992 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Isotretinoin | Low QC | 2.0 - 3.9 | 2.6 - 6.1 | 62.2 - 64.6 |
| Mid QC | 0.9 - 3.7 | 1.3 - 3.8 | 62.2 - 64.6 | |
| High QC | 0.9 - 3.7 | 1.3 - 3.8 | 62.2 - 64.6 |
Table 3: Sensitivity
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Isotretinoin | 0.5 |
Visualized Workflows
Caption: Sample preparation workflow for isotretinoin analysis.
Caption: LC-MS/MS analytical workflow diagram.
References
- 1. ajpamc.com [ajpamc.com]
- 2. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ISOTRETINOIN IN TABLET DOSAGE FORMULATION | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotretinoin-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isotretinoin-d5 as an internal standard in pharmacokinetic (PK) studies of isotretinoin. Detailed protocols for a clinical PK study and a bioanalytical quantification method are provided, along with a summary of key pharmacokinetic parameters and a diagram of the drug's signaling pathway.
Introduction
Isotretinoin (13-cis-retinoic acid) is a highly effective oral retinoid used for the treatment of severe recalcitrant nodular acne.[1][2] Its use is also being explored for various other dermatological and oncological conditions.[1][2] Understanding the pharmacokinetic profile of isotretinoin and its primary active metabolite, 4-oxo-isotretinoin, is crucial for optimizing dosing regimens and ensuring patient safety. This compound, a deuterated form of the parent drug, serves as an ideal internal standard for bioanalytical methods due to its similar physicochemical properties and distinct mass, enabling accurate quantification in biological matrices.[3][4]
Pharmacokinetic Profile of Isotretinoin
Isotretinoin is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6, into several metabolites.[1] The major active metabolite is 4-oxo-isotretinoin.[1] Both isotretinoin and 4-oxo-isotretinoin are eventually conjugated and excreted in urine and feces.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for isotretinoin and its major metabolite, 4-oxo-isotretinoin, from single and multiple-dose studies in adult populations.
Table 1: Single-Dose Pharmacokinetic Parameters of Isotretinoin and 4-oxo-isotretinoin
| Parameter | Isotretinoin | 4-oxo-isotretinoin | Study Conditions |
| Tmax (hours) | 1 - 4[5] | 6 - 16[5] | 80 mg oral suspension, healthy male subjects[5] |
| Cmax (ng/mL) | 98 - 535[5] | Approx. 50% of Isotretinoin Cmax[5] | 80 mg oral suspension, healthy male subjects[5] |
| t½ (hours) | 10 - 20[5] | 22 - 38[1][6] | 80 mg oral suspension, healthy male subjects[5] |
| AUC (ng·h/mL) | Variable | Ratio to parent drug ~2.5 at steady state[5] | 80 mg oral suspension, healthy male subjects[5] |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Isotretinoin and 4-oxo-isotretinoin
| Parameter | Isotretinoin | 4-oxo-isotretinoin | Study Conditions |
| t½ (hours) | ~10 (acne patients)[7] | ~22[6] | 40 mg twice daily for 25 days in cystic acne patients[7] |
| t½ (hours) | ~16 (keratinization disorder patients)[7] | Not specified | Patients with various keratinization disorders[7] |
| t½ (hours) | 29 ± 40[6] | 22 ± 10[6] | 0.47 to 1.7 mg/kg daily in adult acne patients[6] |
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, open-label pharmacokinetic study of an oral isotretinoin formulation in healthy adult male subjects.
1.1. Study Objective: To determine the single-dose pharmacokinetic profile of isotretinoin and its metabolite, 4-oxo-isotretinoin, in plasma.
1.2. Study Population: Healthy, non-smoking male volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
1.3. Exclusion Criteria:
-
History of hypersensitivity to retinoids.
-
Clinically significant illness within 4 weeks of dosing.
-
Use of any prescription or over-the-counter medications within 2 weeks of dosing.
-
Participation in any other clinical trial within 30 days of dosing.
-
Positive screen for drugs of abuse or alcohol.
1.4. Study Design:
-
A single-center, open-label, single-dose study.
-
Subjects will be admitted to the clinical research unit at least 10 hours prior to dosing and will remain until after the 24-hour blood sample collection.
-
A single oral dose of isotretinoin (e.g., 40 mg) will be administered with a standardized high-fat meal.[8]
1.5. Dosing and Sample Collection:
-
Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of isotretinoin.
-
Blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points:
-
Pre-dose (0 hour)
-
Post-dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours.
-
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
Plasma samples will be stored frozen at -70°C or below until bioanalysis.
1.6. Pharmacokinetic Analysis:
-
Plasma concentrations of isotretinoin and 4-oxo-isotretinoin will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) will be calculated using non-compartmental analysis.
Bioanalytical Method for Quantification of Isotretinoin in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of isotretinoin in human plasma using this compound as an internal standard (IS).
2.1. Materials and Reagents:
-
Isotretinoin reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2-EDTA)
2.2. Preparation of Stock and Working Solutions:
-
Isotretinoin Stock Solution (1 mg/mL): Accurately weigh 10 mg of isotretinoin and dissolve in 10 mL of methanol.[9]
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the isotretinoin stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol (e.g., 100 ng/mL).
2.3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate isotretinoin working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
2.4. Sample Preparation (Protein Precipitation): [10][11]
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Isotretinoin: m/z 301.2 -> 283.2this compound: m/z 306.2 -> 288.2 |
Visualizations
Isotretinoin Metabolism and Pharmacokinetic Workflow
Caption: Isotretinoin's journey from administration to pharmacokinetic analysis.
Isotretinoin's Mechanism of Action: Induction of Sebocyte Apoptosis
Caption: Isotretinoin induces sebocyte apoptosis to treat acne.[12][13][14][15][16]
References
- 1. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scite.ai [scite.ai]
- 6. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of isotretinoin during repetitive dosing to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. ionsource.com [ionsource.com]
- 12. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 13. TRAIL contributes to the apoptotic effect of 13-cis retinoic acid in human sebaceous gland cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. JCI - Neutrophil gelatinase–associated lipocalin mediates 13-cis retinoic acid–induced apoptosis of human sebaceous gland cells [jci.org]
- 16. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isotretinoin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Introduction
Isotretinoin (13-cis-retinoic acid) is a highly effective oral medication for severe, recalcitrant nodular acne. Due to its teratogenic potential and dose-dependent therapeutic and toxic effects, accurate monitoring of its concentration in biological matrices is crucial for both clinical and pharmaceutical research. This application note describes a robust and sensitive method for the quantification of isotretinoin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Isotretinoin-D5, ensures high accuracy and precision by compensating for variations during sample preparation and instrument analysis. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, providing excellent recovery and minimal matrix effects.
Analytical Method Overview
The method employs a simple and efficient liquid-liquid extraction of isotretinoin and its deuterated internal standard (this compound) from human plasma. The separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multi-reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Analytes: Isotretinoin, this compound (Internal Standard - IS)
-
Solvents: Diethyl ether (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Labware: 1.5 mL and 2.0 mL microcentrifuge tubes, autosampler vials, analytical balance, volumetric flasks, pipettes.
Preparation of Stock and Working Solutions
-
Isotretinoin Stock Solution (1 mg/mL): Accurately weigh 10 mg of isotretinoin and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the isotretinoin stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (this compound) to each tube and vortex briefly.
-
Add 1 mL of diethyl ether to each tube as the extraction solvent.[1][2][3][4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mobile Phase A: 1 mM ammonium acetate in water, pH 3.0[1][4]
-
Mobile Phase B: 1 mM ammonium acetate in acetonitrile (90:10 with water)[1][4]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1][4]
-
MRM Transitions: To be optimized, but typically:
-
Isotretinoin: Q1: 299.2 -> Q3: 255.2
-
This compound: Q1: 304.2 -> Q3: 260.2
-
Data Presentation
The following table summarizes the quantitative performance characteristics of the described method, compiled from relevant literature.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [1][2][4] |
| Correlation Coefficient (r²) | > 0.9992 | [1][2][4] |
| Intra-day Precision (% CV) | 0.9 - 3.9% | [1][2][4] |
| Inter-day Precision (% CV) | 1.3 - 6.1% | [1][2][4] |
| Average Recovery | 62.2 - 64.6% | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Isotretinoin Analysis in Plasma.
Logical Relationship of Method Components
Caption: Key Components for Accurate Isotretinoin Quantification.
References
- 1. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Isotretinoin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and LC-MS/MS transition parameters for the quantitative analysis of Isotretinoin-d5, a deuterated internal standard for Isotretinoin. The following methods are intended for research and drug development applications.
Overview
Isotretinoin (13-cis-retinoic acid) is a retinoid widely used in the treatment of severe acne. Accurate quantification of Isotretinoin in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the LC-MS/MS analysis. This application note details a robust method for the analysis of this compound.
LC-MS/MS Transition Parameters
The following table summarizes the Multiple Reaction Monitoring (MRM) parameters for the analysis of Isotretinoin and its deuterated internal standard, this compound. The parameters for Isotretinoin are based on published data for its isomer, all-trans-retinoic acid (ATRA), which exhibits a similar fragmentation pattern. The parameters for this compound are inferred from the Isotretinoin transitions, accounting for the mass shift due to deuterium labeling. It is recommended to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Isotretinoin | 301.4 | 123.1 | 23 | Positive |
| This compound | 306.4 | 128.1 | 23 | Positive |
Note: The precursor ion for this compound is calculated by adding 5 Da to the mass of Isotretinoin. The product ion is similarly adjusted. The collision energy is expected to be optimal at a similar value to the non-deuterated compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of Isotretinoin and this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile
-
Methyl-tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 50 |
| 8.0 | 50 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Source:
-
Electrospray Ionization (ESI), Positive Ion Mode
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the quantitative analysis of Isotretinoin using this compound as an internal standard.
Caption: Experimental workflow for Isotretinoin analysis.
This second diagram illustrates the logical relationship in the Multiple Reaction Monitoring (MRM) process for this compound.
Caption: MRM detection logic for this compound.
Application Note: Quantitative Analysis of Isotretinoin in Human Plasma using Isotretinoin-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotretinoin (13-cis-retinoic acid) is a potent retinoid widely used in the treatment of severe acne and other dermatological conditions. Accurate quantification of isotretinoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of isotretinoin concentration in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Isotretinoin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method utilizes Liquid Chromatography (LC) to separate isotretinoin and its deuterated internal standard, this compound, from endogenous plasma components. The separated compounds are then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The concentration of isotretinoin in the plasma sample is determined by calculating the ratio of the peak area of isotretinoin to that of the known concentration of the internal standard.
Materials and Reagents
-
Analytes: Isotretinoin (≥98% purity), this compound (≥98% purity, ≥99% deuterated forms)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Diethyl ether (ACS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or higher purity
-
Plasma: Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Other: Volumetric flasks, pipettes, microcentrifuge tubes, autosampler vials.
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. Isotretinoin Stock Solution (1 mg/mL): Accurately weigh 10 mg of isotretinoin and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C and protected from light.
4.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C and protected from light.
4.1.3. Isotretinoin Working Solutions for Calibration Curve and Quality Control Samples: Prepare a series of working solutions by serially diluting the isotretinoin stock solution with methanol to achieve concentrations ranging from 5 ng/mL to 10,000 ng/mL.
4.1.4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL. This working solution will be used for spiking the samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
Prepare calibration standards and QC samples by spiking appropriate amounts of the isotretinoin working solutions into drug-free human plasma. A typical calibration curve ranges from 0.5 to 1000 ng/mL.[1]
-
Calibration Standards: Prepare a set of at least six non-zero calibration standards by adding the appropriate isotretinoin working solution to blank plasma.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).
Table 1: Preparation of Calibration Standards and QC Samples
| Sample Type | Target Concentration (ng/mL) | Volume of Working Solution (µL) | Plasma Volume (µL) |
| Blank | 0 | 0 | 100 |
| LLOQ | 0.5 | 5 of 10 ng/mL | 95 |
| CAL 2 | 2.0 | 2 of 100 ng/mL | 98 |
| CAL 3 | 10.0 | 10 of 100 ng/mL | 90 |
| CAL 4 | 50.0 | 5 of 1 µg/mL | 95 |
| CAL 5 | 200.0 | 20 of 1 µg/mL | 80 |
| CAL 6 | 800.0 | 8 of 10 µg/mL | 92 |
| ULOQ | 1000.0 | 10 of 10 µg/mL | 90 |
| LQC | 1.5 | 15 of 10 ng/mL | 85 |
| MQC | 100.0 | 10 of 1 µg/mL | 90 |
| HQC | 750.0 | 7.5 of 10 µg/mL | 92.5 |
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of diethyl ether as the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | ACE C18, 100 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 1 mM Ammonium acetate in water, pH 3.0 |
| Mobile Phase B | 1 mM Ammonium acetate in 90:10 Acetonitrile:Water, pH 3.0 |
| Gradient | Isocratic or Gradient (optimization may be required) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Isotretinoin: m/z 299.2 → 255.2 This compound: m/z 304.2 → 260.2 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Entrance Potential (EP) | Optimized for specific instrument |
| Collision Cell Exit Potential (CXP) | Optimized for specific instrument |
Note: The MRM transitions provided are commonly cited for retinoids and should be optimized for the specific instrument used.
Data Analysis and Calculations
The concentration of isotretinoin in the plasma samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio (Isotretinoin/Isotretinoin-d5) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of isotretinoin in the QC and unknown samples is then determined from this calibration curve.
Method Validation Summary
A full method validation should be performed according to the current regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | At least 6 non-zero standards, correlation coefficient (r²) | r² ≥ 0.99[2] |
| Accuracy & Precision | Intra- and inter-day analysis of QCs (n≥5) | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | Extraction efficiency of analyte and IS at different concentrations | Consistent, precise, and reproducible. |
| Matrix Effect | Assessment of ion suppression or enhancement from plasma matrix | Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability | Mean concentration within ±15% of nominal concentration. |
Example Matrix Effect Assessment: The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
Set 1 (Neat Solution): Isotretinoin and this compound in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted, and the residue is reconstituted with a solution containing Isotretinoin and this compound.
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized MF = (MF of Isotretinoin) / (MF of this compound)
An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of isotretinoin in human plasma.
Caption: Logical relationship for the calculation of isotretinoin concentration.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of isotretinoin in human plasma using this compound as an internal standard. The provided protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for regulated bioanalysis in support of clinical and preclinical studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and accurate results.
References
Application Note & Protocol: Quantification of Isotretinoin in Human Plasma using Isotretinoin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotretinoin, a retinoid and a derivative of vitamin A, is a highly effective medication for severe acne.[1] Its therapeutic efficacy is dose-dependent, and monitoring its concentration in plasma is crucial for pharmacokinetic studies and for understanding its therapeutic window and potential toxicity. This document provides a detailed protocol for the quantitative analysis of Isotretinoin in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotretinoin-d5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.[2][3]
Experimental Protocols
This section outlines the detailed methodology for the analysis of Isotretinoin in plasma samples.
1. Materials and Reagents
-
Isotretinoin and this compound reference standards
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Diethyl ether
-
Formic acid
-
Ammonium acetate
-
Water (deionized or Milli-Q)
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Isotretinoin and this compound in methanol or a suitable organic solvent at a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Isotretinoin by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to spike into blank plasma to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a commonly employed liquid-liquid extraction method.[2][3]
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters; optimization may be required for specific instruments.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., ACE C18, 100 x 4.6 mm, 5 µm or Cogent Bidentate C18, 2.1 x 50mm, 4μm)[2][3][4] |
| Mobile Phase A | 1 mM ammonium acetate in water, pH 3.0 or 0.1% Formic Acid in DI Water[2][3][4] |
| Mobile Phase B | Acetonitrile with 1 mM ammonium acetate (pH 3.0) and acetonitrile (90:10) or Acetonitrile with 0.1% Formic Acid[2][3][4] |
| Flow Rate | 0.4 - 0.75 mL/min[2][3][4] |
| Injection Volume | 1 - 10 µL[4] |
| Column Temperature | Ambient or 40°C |
| Gradient | Isocratic or a gradient elution can be optimized to achieve the best separation. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[2][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Isotretinoin: m/z 299.2 → 255.2 (Quantifier), m/z 299.2 → 159.1 (Qualifier) This compound: m/z 304.2 → 260.2 (or other appropriate transition) |
| Ion Source Temp. | Optimized for the specific instrument (e.g., 500°C) |
| Collision Gas | Argon |
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data for the analysis of Isotretinoin in plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | [2][3] |
| Correlation Coefficient (r²) | > 0.9992 | [2][3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | [2][3] |
Table 2: Precision and Accuracy
| Sample Type | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Altered Plasma | 2.0 - 3.9 | 2.6 - 6.1 | [2][3] |
| Unaltered Plasma | 0.9 - 3.7 | 1.3 - 3.8 | [2][3] |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) | Reference |
| Average Recovery (Altered Plasma) | 64.6 | [2][3] |
| Average Recovery (Unaltered Plasma) | 62.2 | [2][3] |
| Matrix Effect (Ion Suppression) | 18 - 25 | [4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of Isotretinoin in plasma.
Isotretinoin Signaling Pathway Diagram
References
- 1. Isotretinoin: Pharmacokinetics and Effectiveness_Chemicalbook [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
Troubleshooting & Optimization
minimizing matrix effects with Isotretinoin-d5 in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotretinoin-d5 as an internal standard to minimize matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the bioanalysis of Isotretinoin?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to compensate for variability during sample preparation and analysis, particularly for matrix effects.[1][2] Because this compound is chemically and physically almost identical to the analyte (Isotretinoin), it experiences similar extraction recovery, and more importantly, similar degrees of ion suppression or enhancement in the mass spectrometer.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of these variations can be minimized, leading to more accurate and precise results.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[2] This ensures that it co-elutes with the analyte and is affected by the matrix in the same way, providing the most effective compensation for matrix effects.[4] Structural analogs, while similar, can have different retention times and ionization efficiencies, leading to less reliable correction for matrix-induced signal variations.[1]
Q3: What are "matrix effects" in the context of bioanalysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine).[5][6] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can lead to inaccurate and imprecise quantification if not properly addressed.[5][7] Phospholipids are a major cause of ion suppression in plasma samples.[8]
Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte and internal standard into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[7][8][9]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[5] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).[5]
Troubleshooting Guide
Issue 1: High variability in analyte/internal standard peak area ratios between samples.
-
Possible Cause: Inconsistent matrix effects that are not being fully compensated for by this compound. This can happen if the analyte and internal standard do not perfectly co-elute.[1][4]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Isotretinoin and this compound. The retention times should be nearly identical. A slight shift can occur due to the deuterium isotope effect.[1] If the shift is significant, chromatographic conditions may need to be optimized.
-
Improve Sample Cleanup: More rigorous sample preparation can remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[8]
-
Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to better separate the analyte from matrix interferences.[10][6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7][11]
-
Issue 2: Low signal intensity for both Isotretinoin and this compound, suggesting significant ion suppression.
-
Possible Cause: Co-elution of a strongly suppressing matrix component, such as phospholipids from plasma samples.[8][12]
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation. Specific SPE cartridges or techniques like supported liquid extraction (SLE) can be effective.[12][13]
-
Chromatographic Separation from Phospholipids: Adjust the chromatographic method to separate the analytes from the phospholipid elution region.[12]
-
Change Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][9] If your instrument allows, testing APCI could be a solution.
-
Optimize Sample Preparation: As mentioned previously, LLE or SPE generally provide cleaner samples than PPT.[8]
-
Issue 3: Inconsistent recovery of Isotretinoin and/or this compound.
-
Possible Cause: Issues with the sample extraction procedure.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, experiment with different organic solvents and pH adjustments to ensure efficient and consistent extraction of both the analyte and internal standard.[8]
-
Optimize SPE Protocol: For SPE, ensure proper conditioning, loading, washing, and elution steps. The choice of sorbent is also critical.[14]
-
Evaluate Protein Binding: In plasma, ensure that the protein precipitation or extraction method effectively disrupts the binding of Isotretinoin to plasma proteins.[14]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Isotretinoin and this compound into the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Isotretinoin and this compound into the extracted matrix supernatant/eluate at the same concentrations as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank matrix to ensure no interfering peaks are present at the retention times of the analyte and IS.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[5] The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be less than 15%.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE of Isotretinoin from human plasma.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of this compound working solution to each plasma sample, except for the blank.
-
Protein Precipitation & pH Adjustment (Optional but Recommended): Add a small volume of acid or base to adjust the pH, which can improve extraction efficiency. For an acidic analyte like Isotretinoin, adjusting the pH to be two units lower than its pKa will keep it in an uncharged state.[8]
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of n-hexane and ethyl acetate).[8][15]
-
Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solvent.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Isotretinoin Analysis
| Parameter | Value | Reference |
| Column | ACE C18, 100 x 4.6 mm, 5 µm | [15][16] |
| Mobile Phase A | 1 mM Ammonium Acetate, pH 3.0 | [15][16] |
| Mobile Phase B | 1 mM Ammonium Acetate (pH 3.0) with Acetonitrile (10:90) | [15][16] |
| Flow Rate | 0.75 mL/min | [15][16] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [15][16] |
Table 2: Reported Performance of an LC-MS/MS Method for Isotretinoin
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [15][16] |
| Correlation Coefficient (r²) | > 0.9992 | [15][16] |
| Intra-day Precision (%CV) | 0.9 - 3.9% | [15][16] |
| Inter-day Precision (%CV) | 1.3 - 6.1% | [15][16] |
| Average Extraction Recovery | 62.2 - 64.6% | [15][16] |
Visualizations
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. ijstr.org [ijstr.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isotretinoin Quantification Using Isotretinoin-d5
Welcome to the technical support center for the sensitive quantification of isotretinoin using its deuterated internal standard, Isotretinoin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for isotretinoin quantification?
A1: Using a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative mass spectrometry. Because it is chemically almost identical to isotretinoin, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: What are the key sources of variability when quantifying isotretinoin in biological matrices?
A2: The primary sources of variability include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can co-elute with isotretinoin and suppress or enhance its ionization, leading to inaccurate measurements.
-
Sample Preparation: Inconsistent recovery of isotretinoin during extraction steps can introduce significant error.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance over time can affect signal intensity.
-
Analyte Stability: Isotretinoin is sensitive to light and can degrade, leading to lower measured concentrations.[1]
Q3: What are the expected mass transitions for isotretinoin and this compound?
A3: The mass transitions will depend on the ionization mode and the specific instrument settings. However, common transitions are listed in the table below. It is crucial to optimize these on your specific instrument.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of isotretinoin and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Isotretinoin | 301.2 | Varies by instrument | Positive |
| This compound | 306.2 | Varies by instrument | Positive |
Note: Product ions should be determined empirically by infusing a standard solution of each analyte into the mass spectrometer.
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of isotretinoin in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas flows should be optimized for the specific instrument.
-
Troubleshooting Guide
Issue 1: Poor Sensitivity/Low Signal Intensity
-
Question: I am not getting a strong enough signal for isotretinoin, especially at the lower end of my calibration curve. How can I improve the sensitivity?
-
Answer:
-
Optimize Sample Preparation:
-
Increase Sample Volume: If possible, start with a larger volume of plasma to concentrate the analyte more effectively.
-
Solid-Phase Extraction (SPE): Consider using SPE for a cleaner extract and to concentrate your sample. This can significantly reduce matrix effects and improve sensitivity.
-
-
Optimize LC Conditions:
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
-
Column Choice: Using a column with a smaller internal diameter (e.g., micro or nano LC) can increase sensitivity, but requires a compatible LC system.
-
-
Optimize MS Parameters:
-
Source Optimization: Systematically optimize all source parameters, including capillary voltage, gas flows, and temperatures, to maximize the ionization of isotretinoin.
-
MRM Transition Selection: Ensure you have selected the most intense and specific product ion for your MRM transition.
-
-
Issue 2: High Variability in Results
-
Question: My replicate injections are showing high variability (%CV > 15%). What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting during all steps of the sample preparation. Use an automated liquid handler if available.
-
Matrix Effects: High variability can be a sign of inconsistent matrix effects.
-
Improve Cleanup: Use a more rigorous sample cleanup method like SPE.
-
Chromatographic Separation: Modify your LC gradient to better separate isotretinoin from co-eluting matrix components.
-
-
Internal Standard Issues:
-
IS Purity: Verify the purity of your this compound standard. Impurities can affect quantification.
-
IS Concentration: Ensure the internal standard is added at a consistent concentration across all samples and standards.
-
-
Issue 3: Chromatographic Peak Tailing or Splitting
-
Question: The chromatographic peaks for isotretinoin and/or this compound are tailing or splitting. What should I do?
-
Answer:
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). If the problem persists, replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like isotretinoin. Ensure the formic acid concentration is consistent.
-
Injection Solvent: The reconstitution solvent should be similar in composition to the initial mobile phase to avoid peak distortion.
-
Issue 4: Internal Standard Signal is Unstable or Drifts Over Time
-
Question: The peak area of my this compound internal standard is not consistent across my analytical run. Why is this happening?
-
Answer:
-
Source Contamination: The mass spectrometer source may be getting dirty over the course of the run, leading to a decrease in signal. Clean the ion source.
-
Deuterium Exchange: While less common for the labeled position in this compound, deuterium exchange can sometimes occur, especially under harsh pH or temperature conditions. Ensure your sample and mobile phase conditions are not extreme.
-
IS Adsorption: Isotretinoin can be "sticky." Consider adding a small amount of a competing compound to your reconstitution solvent to prevent adsorption to vials and tubing.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for isotretinoin quantification.
Isotretinoin Signaling Pathway
Caption: Simplified signaling pathway of isotretinoin in sebocytes.
References
Technical Support Center: Optimizing Extraction Recovery of Isotretinoin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Isotretinoin-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Isotretinoin, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to unlabeled Isotretinoin, it can be used to accurately correct for variations in sample preparation, extraction, and instrument response, leading to more precise and accurate quantification of Isotretinoin in a sample.
Q2: What are the main challenges in extracting this compound?
The main challenges stem from the physicochemical properties of Isotretinoin. It is a lipophilic molecule that is practically insoluble in water and is sensitive to light, heat, and air. Its degradation can be accelerated by these factors, leading to lower recovery. Furthermore, when extracting from complex matrices like plasma or tissue, matrix components can interfere with the extraction process and the analytical signal.
Q3: How should I store this compound standards and samples?
To ensure stability, this compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[1] Use amber vials or wrap containers in aluminum foil.[2] Solutions of this compound should be prepared in a suitable organic solvent and stored under the same conditions. When handling samples containing this compound, it is crucial to work under subdued light to prevent photodegradation.[3]
Q4: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting this compound. The choice often depends on the sample matrix, the desired level of sample cleanup, and throughput requirements. LLE is a simpler technique but may be less clean, while SPE can provide cleaner extracts and higher recovery, especially from complex matrices.[4][5]
Troubleshooting Guides
Low Extraction Recovery
Problem: I am experiencing low recovery of my this compound internal standard.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The selection of the extraction solvent is critical. Isotretinoin is lipophilic, so a non-polar or moderately polar organic solvent is required.
-
Incorrect pH of Aqueous Phase (for LLE): Isotretinoin is a carboxylic acid. The pH of the aqueous sample can significantly impact its extraction efficiency into an organic solvent.
-
Solution: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of Isotretinoin (approximately 4.5) to ensure it is in its neutral, more organic-soluble form.[9]
-
-
Incomplete Phase Separation (for LLE): Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Solution: Centrifuge the sample to achieve a clear separation of the two phases.
-
-
Analyte Degradation: Isotretinoin is sensitive to light, heat, and air.
-
Solution: Protect samples from light at all stages of the extraction process by using amber glassware or by wrapping tubes in foil. Avoid high temperatures during solvent evaporation steps.
-
-
Insufficient Mixing: Inadequate mixing during the extraction process will result in poor partitioning of the analyte into the organic solvent.
-
Solution: Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for equilibrium to be reached between the two phases.
-
High Variability in Recovery
Problem: The recovery of this compound is inconsistent between samples.
Possible Causes & Solutions:
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in plasma) can interfere with the extraction process and/or the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[10]
-
Solution: Use a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing correction.[11] Ensure that the chromatography provides good separation of the analyte from interfering matrix components. A more rigorous sample cleanup method, such as SPE, may be necessary.
-
-
Inconsistent Sample Handling: Variations in extraction time, mixing intensity, or temperature can lead to variable recovery.
-
Solution: Standardize all steps of the extraction protocol. Use automated liquid handling systems if available to improve precision.
-
-
Isotopic Exchange: In some cases, deuterium atoms on a deuterated internal standard can exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.
-
Solution: Investigate the stability of the deuterated internal standard under your specific experimental conditions. If isotopic exchange is suspected, consider using a ¹³C-labeled internal standard.[12]
-
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Recovery for Isotretinoin.
| Extraction Method | Matrix | Extraction Solvent(s) | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Diethyl Ether | 62.2 - 64.6 | [7] |
| Protein Precipitation | Human Plasma | Acetonitrile | 99.1 | [13][14] |
| Solid-Phase Extraction (SPE) | Human Urine | Not Specified | 85.2 | [15] |
Table 2: Solubility of Isotretinoin in Various Solvents at 318.2 K (45°C).
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Dimethyl sulfoxide (DMSO) | 10.1 |
| Ethyl acetate (EA) | 1.73 |
| Polyethylene glycol-400 (PEG-400) | 1.66 |
| Tetrahydrofuran (THF) | 1.59 |
| 2-Butanol | 0.63 |
| 1-Butanol | 0.59 |
| Propylene glycol (PG) | 0.48 |
| Ethanol (EtOH) | 0.35 |
| Methanol (MeOH) | 0.21 |
| Water | 0.000138 |
Data adapted from a study on the solubilization of Isotretinoin in green solvents.[16]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a representative method based on literature procedures.[6][7]
-
Sample Preparation:
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of diethyl ether to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water mixture).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Extraction of Isotretinoin from a Pharmaceutical Formulation (Soft Gelatin Capsule)
This protocol is a representative method based on literature procedures.[3][8]
-
Sample Preparation:
-
Accurately weigh the contents of one soft gelatin capsule.
-
Transfer the contents to a volumetric flask.
-
Add a known volume of a suitable solvent (e.g., tetrahydrofuran or a mixture of dichloromethane and methanol) to dissolve the contents completely.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
-
Internal Standard Spiking and Dilution:
-
Take an aliquot of the stock solution and dilute it further with the mobile phase to a suitable concentration for analysis.
-
Add a known amount of this compound internal standard to the final diluted sample.
-
-
Analysis:
-
Inject the final solution into the HPLC or LC-MS system for analysis.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Isotretinoin-d5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isotretinoin-d5 in various biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological samples?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light Exposure: Isotretinoin is highly sensitive to light and can undergo rapid photodegradation and isomerization.[1][2][3][4] It is crucial to handle all samples containing this compound under diffused or amber light conditions.
-
Temperature: Storage temperature is critical for maintaining the stability of this compound. Long-term storage at ultra-low temperatures (-80°C) is recommended for plasma and other biological samples.[5]
-
pH: While not as extensively documented in the provided results, the pH of the matrix can potentially influence the stability of retinoids.
Q2: What are the recommended storage conditions for plasma samples containing this compound?
A2: For optimal stability, plasma samples containing this compound should be stored at -80°C for long-term storage (beyond 24 hours).[5] For short-term storage (up to 6 hours), samples may be kept at room temperature, and for up to 24 hours in an autosampler at 4°C, though ultra-low temperatures are always preferable to minimize degradation.[5]
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: Based on available data for isotretinoin, samples in human plasma have been shown to be stable for at least three freeze-thaw cycles when frozen at -80°C and thawed to room temperature.[5] It is recommended to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Is this compound stable in whole blood?
A4: While specific stability data for this compound in whole blood is not extensively detailed in the provided search results, the principles of handling plasma samples should be applied. It is recommended to process whole blood samples as quickly as possible to separate plasma or serum, which can then be stored under recommended conditions. If whole blood must be stored, it should be kept at refrigerated temperatures (2-8°C) for a short duration before processing.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: The primary degradation pathways for isotretinoin, and by extension this compound, are isomerization and photolysis.[4] Upon exposure to light, isotretinoin can isomerize to other forms, such as 9-cis-retinoic acid.[1][2] Analytical methods should be capable of separating the parent compound from its potential isomers and degradation products.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Response
Possible Cause: Degradation of this compound in the sample.
Troubleshooting Steps:
-
Verify Sample Handling Procedures:
-
Check Storage Conditions:
-
Evaluate Stock Solution Stability:
Issue 2: Presence of Unexpected Peaks in Chromatogram
Possible Cause: Isomerization or degradation of this compound.
Troubleshooting Steps:
-
Assess Light Exposure:
-
Review all sample handling and analytical procedures for potential light exposure. Isomerization is a common consequence of photodegradation.[4]
-
-
Review Analytical Method:
-
Ensure your chromatographic method is capable of separating this compound from its known isomers, such as 9-cis-retinoic acid-d5.[2]
-
-
Analyze a Freshly Prepared Standard:
-
Prepare a fresh working standard solution from a protected stock and analyze it to confirm the retention time of the parent compound and identify any potential degradation peaks present in the samples.
-
Data Presentation: Stability of Isotretinoin in Human Plasma
| Stability Parameter | Storage Condition | Duration | Analyte Concentration | Stability (% of Initial) | Reference |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Low QC (0.05 µg/mL) | 108.27% | [5] |
| Medium QC (0.20 µg/mL) | 89.42% | [5] | |||
| High QC (0.60 µg/mL) | 88.57% | [5] | |||
| Freeze-Thaw | -80°C to Room Temperature | 3 cycles | Low QC (0.05 µg/mL) | 107.72% | [5] |
| Medium QC (0.20 µg/mL) | 89.41% | [5] | |||
| High QC (0.60 µg/mL) | 90.85% | [5] | |||
| Long-Term | -80°C | 55 days | Low QC (0.05 µg/mL) | 105.35% | [5] |
| Medium QC (0.20 µg/mL) | 101.48% | [5] | |||
| High QC (0.60 µg/mL) | 99.47% | [5] | |||
| Autosampler | 4°C | 24 hours | Low QC (0.05 µg/mL) | 101.10% | [5] |
| Medium QC (0.20 µg/mL) | 99.87% | [5] | |||
| High QC (0.60 µg/mL) | 98.38% | [5] |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
-
Obtain a pooled human plasma sample.
-
Spike the plasma with this compound at low, medium, and high quality control (QC) concentrations.
-
Divide the spiked samples into aliquots.
-
Store one set of aliquots at -80°C (these will serve as the baseline, T=0 samples).
-
Keep the test aliquots on the bench at room temperature for the desired duration (e.g., 6 hours).
-
After the specified duration, process both the T=0 and the test samples.
-
A common sample preparation method is protein precipitation with acetonitrile.[5][6]
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the percentage stability by comparing the mean concentration of the test samples to the mean concentration of the T=0 samples.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Prepare spiked plasma QC samples as described in Protocol 1.
-
Store all aliquots at -80°C for at least 24 hours.
-
Analyze one set of aliquots to establish the baseline concentration.
-
Subject the remaining sets of aliquots to the desired number of freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 12 hours and then thawing unassisted at room temperature.
-
After the final thaw of each cycle, process and analyze the samples.
-
Calculate the percentage stability against the baseline samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting decision tree for low or inconsistent this compound signal.
References
- 1. Improving the Isotretinoin Photostability by Incorporating in Microemulsion Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated photostability study of tretinoin and isotretinoin in liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Isotretinoin-d5 in Bioanalysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Isotretinoin-d5 as an internal standard in analytical studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the critical impact of internal standard purity on analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Isotretinoin, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Isotretinoin in biological samples like plasma.[1][2] Because it has nearly identical physicochemical properties to Isotretinoin, it co-elutes and experiences similar extraction recovery and matrix effects, allowing for more accurate and precise quantification of the analyte.[3]
Q2: What are the acceptable purity criteria for this compound?
A2: While there are no universal, strict purity criteria for all internal standards, it is crucial that the impurities present do not interfere with the analysis of the analyte.[4] Regulatory guidelines, such as the ICH M10, provide acceptance criteria for cross-interference between the internal standard and the analyte.[5]
-
Contribution of IS to Analyte Signal: The interference from the internal standard in the analyte's mass channel should be less than or equal to 20% of the response at the Lower Limit of Quantification (LLOQ).[3][5]
-
Contribution of Analyte to IS Signal: The interference from the analyte in the internal standard's mass channel should be no more than 5% of the internal standard's response.[5]
Q3: What are the potential consequences of using impure this compound?
A3: The purity of this compound is critical for obtaining reliable and accurate analytical results. The most significant impurity is often the presence of unlabeled Isotretinoin. This can lead to:
-
Inaccurate Quantification: The unlabeled Isotretinoin in the IS will contribute to the analyte's signal, leading to an overestimation of the actual concentration of Isotretinoin in the sample.
-
Non-linear Calibration Curves: The constant interference from the unlabeled IS can cause non-linearity in the calibration curve, especially at lower concentrations.
-
Failed Batch Acceptance Criteria: Inaccurate quality control (QC) sample results due to IS impurity can lead to the rejection of entire analytical batches.
-
Compromised Study Integrity: Ultimately, impure internal standards can compromise the integrity of pharmacokinetic and bioequivalence studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Isotretinoin using this compound as an internal standard.
Problem 1: Inaccurate results for quality control (QC) samples and unknown samples, often showing a positive bias.
-
Possible Cause: The this compound internal standard may be contaminated with unlabeled Isotretinoin.
-
Troubleshooting Steps:
-
Verify IS Purity: Analyze a solution of the this compound internal standard alone and check for a signal in the mass transition of the unlabeled Isotretinoin.
-
Assess Contribution to LLOQ: Quantify the interference of the IS at the working concentration in the analyte channel. According to regulatory guidelines, this should not exceed 20% of the LLOQ response.[3][5]
-
Source a New Lot of IS: If the purity of the current lot of this compound is confirmed to be low, obtain a new, high-purity lot from a reputable supplier. Look for a certificate of analysis that specifies the isotopic purity.
-
Re-validate the Method: Once a new lot of internal standard is procured, it is essential to re-validate the analytical method to ensure it meets the required performance characteristics.
-
Problem 2: High variability in the internal standard response across an analytical run.
-
Possible Causes:
-
Inconsistent sample preparation.
-
Instrumental issues (e.g., inconsistent injection volume, fluctuating spray in the mass spectrometer).
-
Matrix effects that differ between samples.[6]
-
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that the internal standard is added consistently to every sample, standard, and QC. Check for potential errors in pipetting or dilution.
-
Investigate Instrumental Performance: Perform system suitability tests to check for issues with the autosampler, pumps, and mass spectrometer. Check for any clogs or leaks in the LC system.
-
Evaluate Matrix Effects: Analyze samples from different sources of the biological matrix to assess the variability of ion suppression or enhancement. If matrix effects are significant and variable, sample cleanup procedures may need to be optimized.
-
Problem 3: Poor peak shape (e.g., tailing, splitting, or broadening) for both Isotretinoin and this compound.
-
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase composition or pH.
-
Sample solvent being too strong compared to the mobile phase.
-
-
Troubleshooting Steps:
-
Column Health Check: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared correctly and is fresh. The pH of the mobile phase can significantly impact the peak shape of acidic compounds like Isotretinoin.
-
Injection Solvent Compatibility: The solvent used to dissolve the final extracted sample should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
-
Impact of this compound Purity on Analytical Results
The following table illustrates the potential impact of varying levels of unlabeled Isotretinoin impurity in the this compound internal standard on the accuracy and precision of the analytical results.
| Purity of this compound (% Isotopic Purity) | Percentage of Unlabeled Isotretinoin Impurity | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) - Low QC | Accuracy (%) - Low QC | Measured Concentration (ng/mL) - High QC | Accuracy (%) - High QC | Inter-day Precision (%CV) |
| 99.9% | 0.1% | 10 (Low QC), 800 (High QC) | 10.1 | 101% | 801 | 100.1% | < 5% |
| 99.0% | 1.0% | 10 (Low QC), 800 (High QC) | 11.0 | 110% | 808 | 101.0% | < 8% |
| 98.0% | 2.0% | 10 (Low QC), 800 (High QC) | 12.0 | 120% | 816 | 102.0% | > 10% |
| 95.0% | 5.0% | 10 (Low QC), 800 (High QC) | 15.0 | 150% | 840 | 105.0% | > 15% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the trend of decreasing accuracy and precision with lower internal standard purity.
Experimental Protocols
Protocol: Quantification of Isotretinoin in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized during method development.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Isotretinoin: Q1 301.2 -> Q3 205.1
-
This compound: Q1 306.2 -> Q3 209.1
-
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does internal standard have tohave purity known? - Chromatography Forum [chromforum.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Isotretinoin-d5 Co-elution Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with Isotretinoin-d5 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Isotretinoin, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Because its chemical and physical properties are very similar to Isotretinoin, it behaves similarly during sample preparation and analysis, helping to correct for variability and improve the accuracy of quantification.
Q2: What does "co-elution" mean in the context of our analysis?
Co-elution refers to the situation where two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. In the context of an assay using this compound, ideal co-elution means both Isotretinoin and this compound exit the column and enter the mass spectrometer simultaneously.
Q3: Why is my this compound peak separating from the Isotretinoin peak?
While deuterated internal standards are designed to co-elute with the analyte, a slight separation can occur due to an "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in how the molecules interact with the stationary phase of the chromatography column, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.
Q4: What are the consequences of poor co-elution between Isotretinoin and this compound?
Poor co-elution can lead to inaccurate quantification. If the two compounds elute at different times, they may be affected differently by matrix effects, which are interferences from other components in the sample matrix (e.g., plasma, tissue homogenate). This differential matrix effect can lead to either suppression or enhancement of the ionization of the analyte or the internal standard, resulting in unreliable data.
Troubleshooting Guide
Issue 1: Partial or Complete Chromatographic Separation of Isotretinoin and this compound
This is the most common co-elution issue. The following steps can be taken to improve co-elution:
Experimental Protocol: Chromatographic Optimization
-
Mobile Phase Gradient Adjustment: A common cause of separation is a steep mobile phase gradient.
-
Action: Decrease the gradient slope in the region where Isotretinoin and this compound elute. A shallower gradient provides more time for the compounds to interact with the stationary phase, which can improve resolution and potentially bring the two peaks closer together.
-
-
Isocratic Hold:
-
Action: Introduce a short isocratic hold in the mobile phase composition at the approximate elution time of the compounds. This can help to sharpen the peaks and improve co-elution.
-
-
Mobile Phase Composition:
-
Action: Modify the organic solvent ratio (e.g., acetonitrile, methanol) or the aqueous component (e.g., buffer type, pH). The choice of organic solvent can influence selectivity.
-
-
Column Chemistry:
-
Action: If mobile phase optimization is unsuccessful, consider a different column chemistry. While C18 columns are commonly used, other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns may offer different selectivity and reduce the isotope effect.
-
Quantitative Data Summary: Typical LC Conditions for Isotretinoin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACE C18, 100 x 4.6 mm, 5 µm[2][3] | Shimadzu Shim-pack VP-ODS C18, 150 x 2.0 mm[4] | Agilent Zorbax SB-C18, 100 x 2.1 mm, 3.5 µm[5] |
| Mobile Phase A | 1 mM Ammonium Acetate, pH 3.0[2][3] | Water[4] | DI Water with 0.1% Formic Acid[6] |
| Mobile Phase B | 10:90 (v/v) 1 mM Ammonium Acetate (pH 3.0) with Acetonitrile[2][3] | Acetonitrile[4] | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.75 mL/min[2][3] | Not Specified | 0.4 mL/min[6] |
| Gradient/Isocratic | Binary Gradient[2][3] | Isocratic (90:10, B:A)[4] | Isocratic (70:30, B:A)[6] |
Note: Retention times are highly method-dependent and are not included as they will vary significantly between systems.
Issue 2: Co-elution with an Endogenous Interefering Peak
Sometimes, a compound from the biological matrix can co-elute with Isotretinoin or this compound, causing interference.
Experimental Protocol: Identifying and Resolving Endogenous Interference
-
Analyze Blank Matrix:
-
Action: Inject a blank matrix sample (a sample from the same biological source that does not contain the drug) that has been through the entire sample preparation process. Monitor the mass transitions for Isotretinoin and this compound to see if any peaks are present at the expected retention time.
-
-
Improve Sample Preparation:
-
Action: Enhance the sample clean-up procedure to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to be more selective for Isotretinoin.
-
-
Chromatographic Resolution:
-
Action: Adjust the chromatographic method (as described in Issue 1) to separate the interfering peak from the analyte and internal standard.
-
Potential Endogenous Interferences for Isotretinoin:
Isotretinoin is an endogenous compound, meaning it is naturally present in the body in small amounts.[7] Its levels can be influenced by diet.[7] Therefore, it is crucial to establish a baseline level in the matrix being studied. Additionally, related retinoids and their metabolites could potentially interfere.
Issue 3: Co-elution of Isotretinoin with its Metabolites
Isotretinoin is metabolized in the body, primarily to 4-oxo-isotretinoin.[8][9] Depending on the chromatographic conditions, there is a possibility of co-elution with these metabolites.
Experimental Protocol: Differentiating Isotretinoin from its Metabolites
-
Mass Spectrometry Specificity:
-
Action: Ensure that the mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of Isotretinoin and its metabolites. This is the primary way to distinguish between them if they co-elute.
-
-
Chromatographic Separation:
-
Action: If baseline separation is required, optimize the chromatography as detailed in Issue 1. Given the structural similarities, a high-resolution column and a shallow gradient will likely be necessary.
-
Key Metabolites of Isotretinoin:
| Metabolite | Notes |
| 4-oxo-isotretinoin | The major metabolite.[8][9] |
| Tretinoin (all-trans-retinoic acid) | Isotretinoin can isomerize to Tretinoin. |
| 4-oxo-tretinoin | A metabolite of Tretinoin. |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 7. 13-cis-retinoic acid is an endogenous compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Isotretinoin-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry (MS) source conditions for Isotretinoin-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Isotretinoin, meaning five hydrogen atoms in the molecule have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Isotretinoin in biological matrices.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte (Isotretinoin) and exhibits nearly identical chemical and physical properties during sample preparation and ionization. This helps to accurately correct for matrix effects and variations in instrument response, leading to more precise and reliable quantification.
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of Isotretinoin and its deuterated analogs.[2][3] Both positive and negative ionization modes have been successfully employed. The choice between positive ([M+H]+) and negative ([M-H]-) ion mode should be determined empirically by infusing a standard solution of this compound and evaluating which polarity provides the highest signal intensity and stability. Some studies have shown good results using positive ESI.[4]
Q3: What are typical starting ESI source parameters for this compound analysis?
A3: While optimal conditions will vary between instruments, the following table summarizes typical starting parameters based on published methods for similar compounds and general ESI optimization guidelines. It is crucial to optimize these parameters for your specific instrument and method.
| Parameter | Typical Starting Range |
| Capillary Voltage | 2000–4000 V |
| Nebulizer Pressure | 10–50 psi |
| Drying Gas Flow Rate | 4–12 L/min |
| Drying Gas Temperature | 200–340 °C |
(These ranges are based on general ESI optimization literature and may need significant adjustment for your specific instrument and application).[5]
Q4: How does the mobile phase composition affect the ionization of this compound?
A4: The mobile phase composition significantly impacts ESI efficiency. For reversed-phase chromatography of Isotretinoin, mobile phases typically consist of acetonitrile or methanol mixed with water.[3][6] The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), can promote protonation and enhance signal intensity in positive ion mode by lowering the pH of the mobile phase.[4] Conversely, for negative ion mode, a basic modifier might be beneficial, although less common for this analyte. The organic-to-aqueous ratio at the point of elution will also affect the spray stability and desolvation efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and provides a systematic approach to troubleshooting.
Problem 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
-
Incorrect Ionization Mode:
-
Solution: Infuse a standard solution of this compound and test both positive and negative ionization modes to determine which yields a better signal.
-
-
Suboptimal Source Parameters:
-
Solution: Systematically optimize the ESI source parameters. Refer to the experimental protocol below for a detailed guide on optimizing capillary voltage, nebulizer pressure, drying gas flow, and temperature.
-
-
Sample Preparation Issues:
-
Solution: Ensure that the extraction procedure is efficient and that the final sample is dissolved in a solvent compatible with the mobile phase. High concentrations of non-volatile salts or buffers in the sample can suppress the ESI signal.
-
-
Instrument Contamination:
-
Solution: A dirty ion source can lead to poor signal. Follow the manufacturer's instructions for cleaning the ion source components, including the capillary, skimmer, and lenses.
-
-
Mobile Phase Incompatibility:
-
Solution: Ensure the mobile phase is properly prepared and contains the appropriate additives (e.g., formic acid for positive mode) to promote ionization.
-
Problem 2: Unstable Signal or High Baseline Noise
Possible Causes and Solutions:
-
Unstable ESI Spray:
-
Solution: Visually inspect the spray needle if possible. An unstable spray can be caused by a partially clogged needle, incorrect nebulizer gas pressure, or an inappropriate mobile phase flow rate. Optimize the nebulizer pressure and ensure the flow rate is within the optimal range for your ESI source.
-
-
In-source Fragmentation:
-
Solution: High source temperatures or aggressive cone/fragmentor voltages can cause the molecule to fragment within the source, leading to a less stable signal for the precursor ion. Gradually reduce the source temperature and cone voltage to see if stability improves.
-
-
Contaminated Solvents or System:
-
Solution: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase or from the LC system can increase baseline noise. Flush the system thoroughly.
-
Experimental Protocols
Protocol for Optimizing ESI Source Conditions for this compound
This protocol outlines a systematic approach to optimizing the key ESI source parameters. This is best performed by infusing a standard solution of this compound directly into the mass spectrometer via a syringe pump, bypassing the LC column.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Set up a syringe pump to deliver the standard solution to the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Initial Instrument Settings:
-
Select the desired ionization polarity (positive or negative).
-
Set the mass spectrometer to monitor the m/z of the protonated ([M+H]+) or deprotonated ([M-H]-) this compound ion.
-
Begin with the manufacturer's recommended default source parameters or the starting parameters from the table above.
-
-
Systematic Optimization: Adjust one parameter at a time while holding the others constant, observing the effect on the signal intensity and stability.
-
Capillary Voltage: Vary the voltage in small increments (e.g., 250-500 V) across the recommended range. Look for a plateau of maximum intensity.
-
Nebulizer Pressure: Adjust the pressure in increments of 5-10 psi. The optimal pressure will depend on the mobile phase flow rate and composition.
-
Drying Gas Temperature: Increase the temperature in increments of 20-25 °C. Higher temperatures can improve desolvation but may cause thermal degradation if too high.
-
Drying Gas Flow Rate: Adjust the flow rate in increments of 1-2 L/min. Sufficient gas flow is needed for efficient desolvation, but excessive flow can sometimes decrease the signal.
-
-
Refine and Verify: Once the optimal value for each parameter is found, you may need to re-optimize some parameters as they can have interactive effects. After optimization, run a full LC-MS/MS method with the new source conditions to confirm performance with chromatographic separation.
Visualizations
Caption: Workflow for ESI Source Parameter Optimization.
Caption: Troubleshooting Logic for Poor Signal.
References
- 1. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotretinoin-d5 and Ion Suppression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Isotretinoin-d5 as an internal standard in mass spectrometry-based analysis, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering substances can compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal.[2] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Although this compound is a stable isotope-labeled internal standard designed to mimic the behavior of the parent drug, it is also susceptible to ion suppression.[1]
Q2: How can a deuterated internal standard like this compound compensate for ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte (Isotretinoin).[1] Consequently, it will co-elute and experience a similar degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[1] However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is significantly compromised or lost entirely.
Q3: What are the common causes of ion suppression in the analysis of this compound?
Ion suppression is often caused by co-eluting endogenous matrix components. Key culprits include:
-
Phospholipids: Abundant in plasma and known to cause significant ion suppression in electrospray ionization (ESI).
-
Salts: High concentrations of salts from buffers or the biological matrix can reduce ionization efficiency.
-
Other endogenous molecules: Various other small molecules and metabolites can compete with Isotretinoin and this compound for ionization.
Inefficient sample preparation is a primary reason for the presence of these interfering substances.
Q4: How can I determine if ion suppression is affecting my this compound signal?
Two common experimental methods to diagnose ion suppression are the Post-Extraction Spike Analysis and the Post-Column Infusion Experiment . These methods help to identify and quantify the extent of matrix effects on your analysis.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
This guide provides protocols for two key experiments to assess the impact of matrix effects on your this compound signal.
Experiment 1: Post-Extraction Spike Analysis
This method quantifies the extent of ion suppression or enhancement by comparing the signal of this compound in a clean solvent versus a matrix extract.
Detailed Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the desired working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard) using your established sample preparation method. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Data Interpretation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
A value close to 100% suggests a minimal matrix effect.
-
Experiment 2: Post-Column Infusion Experiment
This experiment helps to identify the retention times at which ion suppression occurs in your chromatogram.
Detailed Experimental Protocol:
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Deliver this solution at a constant low flow rate (e.g., 10-20 µL/min) via a syringe pump.
-
Connect the output of the LC column to a T-piece. Connect the syringe pump to the second inlet of the T-piece. Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
-
Analysis:
-
Inject a blank, extracted matrix sample onto the LC column and begin the chromatographic run.
-
Continuously monitor the signal of the infused this compound.
-
-
Data Interpretation:
-
A stable baseline signal indicates no matrix effects.
-
A dip in the baseline signal indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
By comparing the retention time of your analyte and this compound with the regions of suppression, you can determine if they are eluting in a problematic zone.
-
Quantitative Data Summary
The following table summarizes typical results from a post-extraction spike analysis to evaluate the matrix effect on Isotretinoin and this compound in human plasma.
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Isotretinoin | 50 | 1,250,000 | 987,500 | 79.0 |
| This compound | 50 | 1,310,000 | 1,034,900 | 79.0 |
| Isotretinoin | 500 | 12,450,000 | 9,960,000 | 80.0 |
| This compound | 500 | 13,050,000 | 10,440,000 | 80.0 |
Note: The data in this table are illustrative and may vary depending on the specific experimental conditions.
Guide 2: Mitigating Ion Suppression
If ion suppression is detected, the following strategies can be employed to minimize its impact.
1. Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique is generally more effective than protein precipitation at removing phospholipids and other interfering components. A mixed-mode anion exchange SPE has been shown to be robust for dicarboxylic acids like isotretinoin.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning the analyte and internal standard into an organic solvent, leaving many interferences in the aqueous phase. A bioanalytical method for endogenous Isotretinoin utilized liquid-liquid extraction with diethyl ether.[3]
2. Optimize Chromatographic Conditions:
If extensive sample cleanup is not feasible, modifying the LC method can help separate the analyte and internal standard from the regions of ion suppression.
-
Change the Gradient Profile: Adjust the mobile phase gradient to shift the retention time of this compound away from suppression zones.
-
Use a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from matrix interferences.
-
Adjust Flow Rate: Reducing the mobile phase flow rate can sometimes improve desolvation and reduce the impact of non-volatile matrix components.[4]
3. Sample Dilution:
Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting and mitigating ion suppression.
Experimental Workflow for Post-Extraction Spike Analysis
Caption: Step-by-step workflow for conducting a post-extraction spike analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Role of Internal Standards in Retinoid Analysis: A Comparative Guide to Isotretinoin-d5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of retinoids, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Isotretinoin-d5 and other commonly used internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your analytical needs.
The accurate measurement of retinoids, a class of compounds vital for numerous physiological processes, is often challenged by complex biological matrices, potential for isomerization, and variability in extraction efficiency. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to mitigate these issues and ensure data reliability in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2]
Why Isotope-Labeled Internal Standards are the Gold Standard
Isotope-labeled internal standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium, carbon-13). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer.[1] Consequently, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification.[1][2] Chemically different internal standards, such as retinyl acetate, may not adequately correct for tissue-specific ion suppression due to different retention times and extraction characteristics.[1]
This compound: A Reliable Choice for Retinoic Acid Isomer Analysis
This compound, a deuterated form of 13-cis-retinoic acid, is a frequently employed internal standard for the analysis of various retinoic acid (RA) isomers, including all-trans-RA (atRA), 9-cis-RA, and 13-cis-RA. Its utility stems from its ability to mimic the behavior of these closely related isomers throughout the analytical process.
Alternative Internal Standards for Comprehensive Retinoid Profiling
While this compound is a robust choice, a comprehensive retinoid analysis often necessitates the use of a panel of internal standards to cover the diverse range of retinoid species. Other commonly utilized deuterated and non-deuterated internal standards include:
-
atRA-d5: Specifically used for the quantification of all-trans-retinoic acid.[1]
-
Retinol-d8 and Retinol-d6: Employed for the analysis of retinol.[1][3]
-
Retinyl palmitate-d4: Used for the quantification of retinyl esters, a major storage form of vitamin A.[1]
-
4-oxo-13-cisRA-d3: An internal standard for the analysis of oxidized metabolites of retinoic acid.[2]
-
Acitretin: A synthetic retinoid that has been used as an internal standard in some studies.[4]
-
Retinyl acetate: A non-isotopically labeled standard that has been used for retinol and retinyl ester analysis, though with limitations.[5][6]
-
all-trans-4,4-dimethyl-RA: A synthetic RA analog used as an internal standard.[7]
Performance Data: A Comparative Overview
The selection of an internal standard should be guided by its performance in terms of recovery, precision, and linearity. The following tables summarize available data from various studies.
Table 1: Recovery of Retinoid Internal Standards in Different Matrices
| Internal Standard | Matrix | Average Recovery (%) | Reference |
| atRA-d5 | Various mouse tissues | Variable, highlighting matrix effects | [1] |
| Retinol-d8 | Various mouse tissues | Variable, highlighting matrix effects | [1] |
| Retinyl palmitate-d4 | Various mouse tissues | Variable, highlighting matrix effects | [1] |
| Various Retinoids | Spiked Plasma | 80-105% | [8] |
| Isotretinoin (with Acitretin as IS) | Human Plasma | >80% | [4] |
| Retinol and Retinyl Palmitate (with Retinyl Acetate as IS) | Spiked Mouse Livers | 100.31% - 105.79% (Retinol), 80% - 110% (Retinyl Palmitate) | [6] |
Table 2: Precision of Retinoid Analysis Using Different Internal Standards
| Internal Standard Used | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 13C4-atRA | Retinoic Acids | < 8% | < 12.5% | [8] |
| Acitretin | Isotretinoin | < 10% | < 10% | [4] |
| Retinyl Acetate | Retinol | 1.10% - 1.16% | Not Reported | [6] |
| all-trans-4,4-dimethyl-RA | atRA and 13-cis-RA | 5.4% | 8.9% | [7] |
Table 3: Linearity of Retinoid Quantification
| Internal Standard Used | Analyte(s) | Concentration Range | Correlation Coefficient (r²) | Reference | | --- | --- | --- | --- | | 13-cisRA-d5 and 4oxo-13-cisRA-d3 | RA isomers and metabolites | 0.1 - 20 nM | Not explicitly stated, but used for quantification |[2] | | Acitretin | Isotretinoin | 10 - 1500 ng/mL | 0.9989 |[4] | | Not specified | 12 Retinoids and metabolites | 1 - 1000 ng/mL | > 0.98 |[9] | | Nifedipine | Isotretinoin | 2.5 - 640 ppb | > 0.99 |[10] |
Experimental Protocols: Methodologies for Retinoid Analysis
The following provides a generalized experimental protocol for the analysis of retinoids using an internal standard like this compound. Specific parameters may need to be optimized based on the matrix and target analytes.
Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., saline).
-
Spiking: Add a known amount of the internal standard solution (e.g., this compound in acetonitrile) to the homogenate or plasma sample.
-
Protein Precipitation: For plasma or serum, precipitate proteins by adding a solvent like acetonitrile.
-
Saponification (for esters): To measure total retinol, retinyl esters can be saponified using potassium hydroxide in ethanol to release retinol.
-
Extraction: Perform liquid-liquid extraction using a non-polar solvent like hexane to extract the retinoids.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).
Note: All procedures should be carried out under red light and on ice to prevent isomerization and degradation of the light-sensitive retinoids.[2]
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program using a mobile phase typically consisting of acetonitrile, methanol, and water with a modifier like formic acid to achieve separation of the retinoid isomers.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of the target retinoids and the internal standard based on their unique precursor-to-product ion transitions. Atmospheric pressure chemical ionization (APCI) in positive mode is often preferred for its sensitivity and reduced matrix effects in retinoid analysis.[7]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for retinoid analysis using an internal standard.
Caption: A generalized workflow for quantitative retinoid analysis.
Retinoid Signaling Pathway
Understanding the biological context of retinoids is crucial for interpreting analytical results. The following diagram depicts a simplified retinoid signaling pathway.
Caption: Simplified overview of the retinoid signaling pathway.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable methods for retinoid analysis. Isotopically labeled standards, such as this compound, are the preferred choice for accurately quantifying retinoic acid isomers due to their ability to effectively compensate for matrix effects and procedural losses. For broader retinoid profiling, a panel of deuterated standards corresponding to the different retinoid classes is recommended. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions and achieve high-quality, reproducible results in their retinoid quantification studies.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. payeshdarou.ir [payeshdarou.ir]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Isotretinoin-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides an objective comparison of bioanalytical methods for the quantification of Isotretinoin, with a focus on the critical role of the internal standard in method performance and cross-validation. We present supporting experimental data for methods using the deuterated internal standard, Isotretinoin-d5, and compare its performance with alternative internal standards.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process, from sample preparation to detection.[1][2] This co-elution and similar behavior are crucial for compensating for variability in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise results.[2][3]
Cross-validation of bioanalytical methods is a regulatory requirement when two or more methods are used to generate data for the same study, ensuring the reliability and comparability of results across different laboratories or analytical techniques.[4] This process is critical for maintaining data integrity in multi-site clinical trials and other collaborative research.
Comparative Performance of Internal Standards for Isotretinoin Bioanalysis
This section compares the performance of bioanalytical methods for Isotretinoin using different internal standards. The data is compiled from separate validation studies and highlights the key performance metrics of each method.
| Performance Metric | Method 1: this compound[2][3] | Method 2: Nifedipine[1] | Method 3: Acitretin[4] |
| Internal Standard Type | Stable Isotope Labeled (Deuterated) | Structurally Similar Analog | Structurally Similar Analog |
| Linearity (Correlation Coefficient, r²) | > 0.9992 | > 0.99 | 0.9989 |
| Calibration Range | 0.5 - 1000 ng/mL | 2.5 - 640 ng/mL | 10 - 1500 ng/mL |
| Intra-day Precision (% CV) | 0.9 - 3.9% | Within acceptable limits (ICH) | < 10% |
| Inter-day Precision (% CV) | 1.3 - 6.1% | Within acceptable limits (ICH) | < 10% |
| Mean Recovery | 62.2 - 64.6% | Not explicitly stated | > 80% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the methods compared in this guide.
Method 1: Using this compound as Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction. To a plasma sample, this compound internal standard solution is added, followed by diethyl ether as the extraction solvent. The mixture is vortexed and centrifuged. The organic layer is then transferred, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: ACE C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 1 mM ammonium acetate (pH 3.0) and acetonitrile.
-
Flow Rate: 0.75 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Polarity Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Method 2: Using Nifedipine as Internal Standard[1]
-
Sample Preparation: Protein precipitation. Nifedipine internal standard is added to plasma samples, followed by a mixture of acetonitrile and methanol to precipitate proteins. The samples are vortexed and centrifuged, and the supernatant is used for analysis.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 μm)
-
Mobile Phase: A quaternary solvent system of methanol, water, acetonitrile, and formic acid.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Method 3: Using Acitretin as Internal Standard[4]
-
Sample Preparation: To a plasma sample, Acitretin internal standard is added. The specific extraction method is not detailed in the abstract but is a key step for sample clean-up.
-
Chromatographic Conditions:
-
Column: Shimadzu Shim-pack VP-ODS C18 (150 mm × 2.0 mm)
-
Mobile Phase: Acetonitrile and water (90:10, v/v)
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Selected-Ion Monitoring (SIM)
-
Cross-Validation Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for a bioanalytical method cross-validation and a conceptual representation of the analytical signaling pathway.
Bioanalytical Workflow for Isotretinoin Quantification.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Isotretinoin Quantification Utilizing Isotretinoin-d5 as an Internal Standard: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of isotretinoin in human plasma, with a specific focus on methods employing Isotretinoin-d5 as an internal standard. The data and protocols presented are compiled from various validated bioanalytical studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing robust analytical strategies.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of endogenous isotretinoin using this compound. This data is crucial for assessing the method's sensitivity, accuracy, and reproducibility across different analytical runs.
| Performance Metric | Result (Altered Plasma) | Result (Unaltered Plasma) |
| Linearity (Concentration Range) | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.9992 | > 0.9992 |
| Intra-day Precision (% CV) | 2.0 - 3.9% | 0.9 - 3.7% |
| Inter-day Precision (% CV) | 2.6 - 6.1% | 1.3 - 3.8% |
| Average Recovery | 64.6% | 62.2% |
Experimental Protocols
A detailed experimental protocol for the quantification of isotretinoin in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is based on a validated method designed for the analysis of endogenous isotretinoin.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a sample of human plasma, add a known concentration of this compound internal standard solution.
-
Add diethyl ether as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of isotretinoin and the internal standard to the organic layer.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: ACE C18 (100 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Flow Rate: 0.75 mL/min.[1]
-
Gradient: Binary gradient mode.
-
Injection Volume: Not specified in the provided abstract.
-
Mass Spectrometry Detection:
Visualized Workflows
The following diagrams illustrate the key processes involved in the inter-laboratory comparison and the experimental workflow for isotretinoin quantification.
Caption: Experimental workflow for isotretinoin quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
A Comparative Guide to the Accuracy and Precision of Isotretinoin-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and improving the accuracy and precision of quantification. This guide provides an objective comparison of Isotretinoin-d5, a deuterated analog of Isotretinoin, with other commonly used internal standards, supported by experimental data and detailed methodologies.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the performance of a bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high structural and physicochemical similarity to the analyte. This similarity allows them to effectively track the analyte during extraction, derivatization, and chromatographic separation, as well as account for matrix effects in mass spectrometry.
This section presents a summary of the performance characteristics of this compound and several alternative internal standards used for the quantification of Isotretinoin. The data is compiled from various validation studies and presented in a tabular format for easy comparison.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity (r²) | > 0.9992 | |
| Concentration Range | 0.5 - 1000 ng/mL | |
| Intra-day Precision (% CV) | 0.9 - 3.9% | |
| Inter-day Precision (% CV) | 1.3 - 6.1% | |
| Recovery | 62.2 - 64.6% |
Table 2: Performance Characteristics of Alternative Internal Standards for Isotretinoin Quantification
| Internal Standard | Linearity (r²) | Concentration Range | Precision (% RSD) | Recovery | Reference |
| Acitretin | 0.9989 | 10 - 1500 ng/mL | < 10% (intra- and inter-day) | > 80% | |
| Nifedipine | > 0.99 | 2.5 - 640 ng/mL | Meets ICH guidelines | Not explicitly stated | |
| Caffeine | 0.9995 | 5 - 600 µg/mL | < 1% | 98.61 - 101.51% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise results in bioanalytical testing. This section outlines the methodologies used in the studies cited for the quantification of Isotretinoin using different internal standards.
Method 1: Quantification of Endogenous Isotretinoin using this compound
This method describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the bioanalysis of endogenous Isotretinoin in human plasma.
-
Sample Preparation:
-
A surrogate matrix (Isotretinoin-free plasma) is used for the preparation of calibration standards and quality control samples.
-
Liquid-liquid extraction is performed using diethyl ether as the extraction solvent.
-
-
Chromatography:
-
Column: ACE C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 1 mM ammonium acetate, pH 3.0
-
Solvent B: 1 mM ammonium acetate (pH 3.0) with acetonitrile (10:90)
-
-
Flow Rate: 0.75 mL/min (binary gradient)
-
-
Mass Spectrometry:
-
Ionization Mode: Negative polarity, multi-reaction monitoring (MRM)
-
Method 2: Quantification of Isotretinoin using Acitretin as an Internal Standard
This protocol details a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method for the quantification of Isotretinoin in human plasma.
-
Sample Preparation: (Details not fully specified in the abstract)
-
Chromatography:
-
Column: Shimadzu Shim-pack VP-ODS C18 (150 mm × 2.0 mm)
-
Mobile Phase: Acetonitrile and water (90:10, v/v)
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI)
-
Detection Mode: Selected-ion monitoring (SIM)
-
Method 3: Quantification of Isotretinoin using Nifedipine as an Internal Standard
This method outlines a validated LC-MS/MS approach for the simultaneous quantification of Isotretinoin and Nifedipine in plasma.
-
Sample Preparation: (Details not fully specified in the abstract)
-
Chromatography:
-
Column: Agilent Zorbax SB-C18
-
Solvent System: Quaternary solvent system
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Method 4: Quantification of Isotretinoin using Caffeine as an Internal Standard
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Isotretinoin in pharmaceutical dosage forms.
-
Sample Preparation: (Details specific to pharmaceutical dosage forms)
-
Chromatography:
-
Column: C-8 column
-
Mobile Phase: Acetonitrile:isopropyl alcohol (50:50, v/v) adjusted to pH 5.0 with 1% ortho phosphoric acid
-
Flow Rate: 1 mL/min
-
Detection: UV detection at 280 nm
-
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical experimental workflows for sample preparation and analysis.
Caption: A typical bioanalytical workflow for the quantification of Isotretinoin using an internal standard.
Caption: A logical diagram comparing different types of internal standards for Isotretinoin analysis.
Conclusion
The selection of an internal standard is a critical step in the development of a reliable bioanalytical method for Isotretinoin. The data presented in this guide demonstrates that this compound, a stable isotope-labeled internal standard, provides excellent accuracy and precision, as evidenced by its high linearity and low coefficient of variation in validation studies. While alternative internal standards such as Acitretin, Nifedipine, and Caffeine have also been successfully used, they may not perfectly mimic the behavior of Isotretinoin during sample processing and analysis, potentially leading to greater variability. For the most rigorous and defensible bioanalytical data, the use of a stable isotope-labeled internal standard like this compound is highly recommended. Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, when selecting an internal standard.
Linearity of Isotretinoin Calibration Curve with Isotretinoin-d5 Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the linearity of an isotretinoin calibration curve using its deuterated internal standard, Isotretinoin-d5. The data and protocols presented are compiled from various validated bioanalytical methods, offering a robust resource for researchers in the field.
Comparative Analysis of Linearity Data
The linearity of an analytical method is a critical parameter, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. For the quantification of isotretinoin in biological matrices, typically plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing.
The following table summarizes linearity data from two different validated LC-MS/MS methods for the analysis of isotretinoin using this compound as an internal standard.
| Parameter | Method 1 | Method 2 |
| Analyte | Isotretinoin | Isotretinoin |
| Internal Standard | This compound | This compound |
| Matrix | Human Plasma | Human Plasma |
| Calibration Curve Range | 0.5 - 1000 ng/mL[1] | 10 - 1500 ng/mL[2] |
| Number of Calibrators | Typically 8-10 | Typically 8-10 |
| Regression Model | Linear, weighted (1/x² or 1/x) | Linear, weighted (1/x² or 1/x) |
| Coefficient of Determination (R²) | > 0.9992[1] | > 0.9989[2] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing a validated bioanalytical method. Below are the key steps involved in the linearity assessment of an isotretinoin calibration curve.
Preparation of Calibration Standards
-
Stock Solutions: Prepare primary stock solutions of isotretinoin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. These solutions should be stored at -20°C or lower.
-
Working Solutions: Prepare a series of working standard solutions of isotretinoin by serially diluting the primary stock solution with the same solvent. A separate working solution of the internal standard, this compound, is also prepared.
-
Calibration Standards: Spike an appropriate volume of the isotretinoin working solutions into a blank biological matrix (e.g., human plasma) to achieve the desired calibration concentrations. A fixed amount of the this compound working solution is added to each calibration standard to yield a constant concentration.
Sample Preparation
Two common sample preparation techniques for the analysis of isotretinoin in plasma are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT): To an aliquot of the plasma sample (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 ratio). Vortex the mixture to ensure complete protein precipitation and then centrifuge to pellet the precipitated proteins. The resulting supernatant is then transferred for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[1] Vortex the mixture to facilitate the extraction of the analyte and internal standard into the organic layer. After centrifugation to separate the layers, the organic layer is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of isotretinoin and this compound.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., ACE C18, 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode.[1] |
| Mass Spectrometer | Triple quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Isotretinoin: 301.2 -> 205.1 (Positive Ion Mode) or 299.2 -> corresponding product ion (Negative Ion Mode) This compound: 306.2 -> corresponding product ion (Positive Ion Mode) or 304.2 -> corresponding product ion (Negative Ion Mode) |
Experimental Workflow
The following diagram illustrates the general workflow for the linearity assessment of an isotretinoin calibration curve.
Caption: Workflow for Linearity Assessment of Isotretinoin.
References
A Researcher's Guide to the Comparative Analysis of Isotretinoin-d5 from Different Suppliers
For researchers, scientists, and drug development professionals utilizing Isotretinoin-d5 as an internal standard or for other applications, ensuring the quality and consistency of the material is paramount. This guide provides a framework for conducting a comparative analysis of this compound sourced from various suppliers. The following sections detail the experimental protocols, data presentation, and visualization tools necessary to make an informed decision based on empirical evidence.
While direct comparative studies of this compound from different commercial sources are not readily published, this guide outlines the critical quality attributes to evaluate and the methodologies to employ for a comprehensive in-house comparison. Key suppliers of this compound include Simson Pharma, MedChemExpress, and Axios Research.[1][2][3][4]
Key Quality Attributes for Comparison
A thorough comparative analysis should focus on three principal areas:
-
Purity: Assessing the presence of impurities and related substances.
-
Isotopic Enrichment: Determining the percentage of deuterium incorporation.
-
Stability: Evaluating the compound's integrity under various storage and handling conditions.
Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Purity Profile by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity (%) by HPLC | Tretinoin (all-trans) Impurity (%) | Other Impurities (%) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Isotopic Enrichment by Mass Spectrometry (MS)
| Supplier | Lot Number | Isotopic Enrichment (%) | M+1 | M+2 | M+3 | M+4 | M+5 |
| Supplier A | |||||||
| Supplier B | |||||||
| Supplier C |
Table 3: Stability Analysis
| Supplier | Lot Number | Initial Purity (%) | Purity after Accelerated Stability (%) (e.g., 40°C/75% RH, 2 weeks) | Purity after Photostability (%) (ICH Q1B) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to identify and quantify any related impurities, such as its all-trans isomer, Tretinoin.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used.[5][6][7]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01% trifluoroacetic acid) is a typical mobile phase.[5][6] The composition may be optimized to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5][6][7]
-
Detection: UV detection at approximately 354 nm is appropriate for Isotretinoin.[7][8]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard from each supplier in a suitable solvent, such as methanol or a mixture of acetonitrile and methanol.[8]
-
Procedure:
-
Prepare a series of standard solutions of known concentrations to establish a calibration curve.
-
Prepare sample solutions of the this compound from each supplier at a fixed concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to a reference standard.
-
Calculate the purity of each sample by comparing the peak area of this compound to the total peak area of all components.
-
Quantify impurities by comparing their peak areas to the calibration curve of the main compound or a specific impurity standard if available.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This technique is essential for confirming the degree of deuterium labeling in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or GC-MS) is required.[9]
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used for LC-MS.
-
Procedure:
-
Prepare dilute solutions of the this compound from each supplier in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or inject it through a chromatographic system.
-
Acquire the mass spectrum in the region of the molecular ion of this compound.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the isotopic enrichment by determining the percentage of the deuterated species relative to the sum of all isotopic species.
-
Stability Studies
Stability testing assesses the robustness of the this compound from different suppliers under various environmental conditions.
-
Accelerated Stability: This study evaluates the stability of the compound at elevated temperature and humidity to predict its long-term shelf life.
-
Conditions: Store samples in a stability chamber at controlled conditions, for example, 40°C and 75% relative humidity (RH), for a defined period (e.g., 2, 4, and 8 weeks).[10]
-
Analysis: At each time point, analyze the samples by HPLC to determine the purity and the formation of any degradation products.
-
-
Photostability: This study assesses the compound's sensitivity to light.
-
Conditions: Expose the samples to a controlled light source as per the International Council for Harmonisation (ICH) Q1B guidelines.[11] This involves exposure to a combination of visible and UV light.
-
Analysis: Analyze the exposed samples and a dark control by HPLC to quantify any degradation.
-
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex information.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Simplified signaling pathway of Isotretinoin leading to apoptosis and cell cycle arrest.[12][13][14][15]
References
- 1. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 2. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC [scirp.org]
- 7. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjms.com [irjms.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]
Stability of Isotretinoin-d5 Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotretinoin-d5, the stability of stock solutions is paramount for accurate and reproducible experimental results. While specific stability data for the deuterated form, this compound, is not extensively available in published literature, its chemical structure is fundamentally similar to isotretinoin. Therefore, the stability characteristics of isotretinoin can be used as a reliable proxy. This guide provides a comprehensive comparison of isotretinoin stability in various solvents and under different storage conditions, supported by experimental data.
Key Stability Considerations
Isotretinoin is notoriously sensitive to environmental factors, with light, heat, and oxygen being the primary drivers of degradation. The main degradation pathways involve isomerization and oxidation.
Photo-instability: Exposure to light, particularly UVA and visible light, is the most significant factor affecting the stability of isotretinoin solutions. This leads to rapid isomerization to its all-trans isomer, tretinoin, and other isomers like 9-cis-retinoic acid, as well as degradation to non-retinoid products.[1][2][3]
Thermal and Oxidative Lability: Isotretinoin is also susceptible to degradation from heat and oxidation.[4] Forced degradation studies indicate that isotretinoin is most labile to acidic conditions, oxidative stress, and thermal degradation.[5]
Comparison of Stability in Different Solvents
The choice of solvent can influence the solubility and stability of isotretinoin. While isotretinoin is practically insoluble in water, it is soluble in several organic solvents.
| Solvent | Solubility | Stability Insights |
| Methanol | Soluble | In methanol, isotretinoin undergoes complete photodegradation within minutes of direct sunlight exposure.[2] One study showed that after 180 minutes of sunlight, only about 50% of the initial concentration remained.[6] |
| Ethanol | Soluble | Similar to methanol, isotretinoin in ethanol is highly susceptible to photodegradation, with rapid isomerization occurring within seconds of light exposure.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | While specific long-term stability data in DMSO is limited, it is a common solvent for preparing stock solutions of retinoids for in vitro studies. Given the general sensitivity of isotretinoin, solutions in DMSO should be stored with the same precautions as other solvents. |
Note: Due to the high sensitivity to light, all work with isotretinoin solutions should be carried out under subdued light, and storage should be in amber vials or containers wrapped in aluminum foil.
Impact of Storage Temperature on Stability
| Storage Condition | Expected Stability | Recommendations |
| -80°C to -20°C (Frozen) | High | For long-term storage (months to years), freezing the stock solution is the recommended practice. This minimizes both thermal degradation and photo-oxidation. Product information for this compound often recommends storage at -86°C in an amber vial under an inert atmosphere.[7] |
| 2-8°C (Refrigerated) | Moderate | For short to medium-term storage (days to weeks), refrigeration can slow down degradation. However, the solution should still be protected from light. |
| Room Temperature (approx. 25°C) | Low | Storage at room temperature is not recommended for extended periods. If temporary storage at room temperature is unavoidable, it should be for the shortest possible duration and always in the dark. |
Experimental Protocols
Preparation of Stock Solutions
A standard procedure for preparing an isotretinoin stock solution involves accurately weighing the compound and dissolving it in a suitable solvent, such as methanol, ethanol, or DMSO, to a desired concentration (e.g., 1 mg/mL). The process should be performed under low-light conditions. For long-term storage, it is advisable to purge the vial with an inert gas like nitrogen or argon to minimize oxidation.
Stability Testing Methodology (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical protocol involves subjecting the isotretinoin solution to various stress conditions:
-
Acid and Base Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C) for a specified period.
-
Oxidative Degradation: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solution is heated at a high temperature (e.g., 70°C) for a defined time.
-
Photodegradation: The solution is exposed to a light source, such as a UV lamp or a photostability chamber, for a specific duration.
Samples are collected at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to quantify the remaining isotretinoin and detect degradation products.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Putative Degradation Pathway of Isotretinoin
Caption: Major degradation pathways of Isotretinoin.
References
- 1. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Isotretinoin Photostability by Incorporating in Microemulsion Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acinoedudoc.com [acinoedudoc.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Justifying the Choice of Isotretinoin-d5 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isotretinoin, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Isotretinoin-d5 against common alternatives, supported by experimental data, to justify its selection as the optimal internal standard for the bioanalysis of isotretinoin.
The Ideal Internal Standard: A Rationale for this compound
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard should mimic the analyte's physicochemical properties, extraction recovery, and ionization response as closely as possible. This ensures that any variability introduced during sample preparation and analysis is accurately compensated for, leading to precise and reliable quantification.
This compound, a deuterated analog of isotretinoin, is considered the gold standard internal standard for several key reasons:
-
Structural and Physicochemical Similarity: this compound shares an identical core structure with isotretinoin, with the only difference being the substitution of five hydrogen atoms with deuterium. This minimal structural modification results in nearly identical physicochemical properties, ensuring that it behaves similarly to the analyte during extraction, chromatography, and ionization.
-
Co-elution with Analyte: Due to its similar properties, this compound co-elutes very closely with isotretinoin under typical reversed-phase chromatographic conditions. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting components from the biological matrix.
-
Mass Differentiation: The mass difference of 5 Daltons between this compound and isotretinoin allows for their distinct detection by a mass spectrometer without isotopic crosstalk, ensuring accurate quantification of the analyte.
Comparative Analysis: this compound vs. Alternatives
While this compound is the preferred choice, other compounds such as Acitretin and Nifedipine have also been utilized as internal standards for isotretinoin analysis. The following tables provide a comparative overview of their physicochemical properties and performance characteristics based on published experimental data.
Physicochemical Properties
| Property | Isotretinoin | This compound | Acitretin | Nifedipine |
| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₃D₅O₂ | C₂₁H₂₆O₃ | C₁₇H₁₈N₂O₆ |
| Molecular Weight | 300.44 g/mol [1] | 305.47 g/mol [2][3][4] | 326.43 g/mol | 346.33 g/mol |
| LogP | ~5.7 - 6.3[1] | ~5.7 - 6.3 | ~5.8 | ~2.2 |
| pKa | ~4.8 | ~4.8 | ~5.0 | Not Applicable |
| Solubility | Practically insoluble in water[1] | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[2] | Practically insoluble in water | Practically insoluble in water |
Note: The LogP and pKa for this compound are predicted to be nearly identical to Isotretinoin due to the nature of isotopic substitution.
Performance Characteristics from Published Data
| Parameter | This compound | Acitretin | Nifedipine |
| Linearity (r²) | > 0.999[5] | > 0.998[6] | > 0.99[7] |
| Precision (% CV) | Intra-day: 0.9-3.9%, Inter-day: 1.3-6.1%[5] | Intra- and Inter-batch: < 10%[6] | Intra- and Inter-day: within acceptable limits[7] |
| Recovery (%) | 62.2 - 64.6%[5][8] | > 80%[6] | 99.1%[9] |
Disclaimer: The performance data presented above are compiled from different studies and should be interpreted with caution as experimental conditions varied. A direct head-to-head comparison under identical conditions would provide a more definitive assessment. However, the data consistently demonstrates the suitability of all three compounds as internal standards, with this compound offering the theoretical advantage of being a stable isotope-labeled analog.
Experimental Protocol: A Validated LC-MS/MS Method
This section details a representative experimental protocol for the quantification of isotretinoin in human plasma using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: ACE C18, 100 x 4.6 mm, 5 µm[5]
-
Mobile Phase A: 1 mM Ammonium Acetate in water, pH 3.0[5]
-
Mobile Phase B: 1 mM Ammonium Acetate in Acetonitrile/water (90:10, v/v)[5]
-
Gradient:
-
0-1 min: 30% B
-
1-4 min: 30-90% B
-
4-6 min: 90% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.75 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isotretinoin: 299.2 → 255.2 (Quantifier), 299.2 → 135.1 (Qualifier)
-
This compound: 304.2 → 260.2 (Quantifier)
-
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
Visualizing the Workflow
The following diagrams illustrate the logical relationships in the selection of an internal standard and the experimental workflow for isotretinoin analysis.
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isotretinoin differs from other synthetic retinoids in its modulation of human cellular retinoic acid binding protein (CRABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral isotretinoin versus acitretin in male patients with multiple recalcitrant common warts: A randomized, double-blinded placebo-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isotretinoin-d5: A Guide for Laboratory Professionals
Introduction
Isotretinoin-d5, a deuterated form of Isotretinoin, is utilized as an internal standard in research and drug development.[1][2] Due to its chemical properties, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting, adhering to established safety protocols and regulatory frameworks.
Hazard Identification and Classification
Isotretinoin, the parent compound of this compound, is classified as a hazardous substance with significant health and environmental risks. The safety profile of this compound is considered analogous to its non-deuterated counterpart.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][4]
-
Respiratory Irritant: May cause respiratory irritation.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Due to these hazards, this compound must be managed as hazardous chemical waste . It is crucial to prevent its release into the environment, meaning it must not be disposed of down the drain or in regular trash.[5][6][7]
Regulatory Framework
In the United States, the disposal of hazardous chemical waste, including pharmaceutical compounds like this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] These regulations provide a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[6] Research institutions must comply with these federal laws, as well as any state or local regulations that may be more stringent.[8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Minimization Before beginning experimental work, review protocols to ensure that chemical use is efficient to minimize the generation of hazardous waste.[5]
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, compatible container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap.[5][11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected as a halogenated or non-halogenated organic waste, depending on the solvent used.[5] Segregate solids, liquids, and sharps.
-
Secondary Containment: Always store the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks or spills.[11] The secondary container should be capable of holding 110% of the volume of the primary container.[11]
Step 3: Labeling the Waste Container Proper labeling is critical for safety and compliance.
-
Affix a "Hazardous Waste" Label: As soon as waste is first added to the container, affix your institution's official hazardous waste tag or label.[7][12]
-
Complete All Information: The label must be filled out completely and legibly.[7] This includes:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5][7]
-
For mixtures, list all constituents and their approximate concentrations.[5][7]
-
The date when waste was first added (accumulation start date).[7]
-
The principal investigator's name, department, and room number.[7]
-
Appropriate hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).[7]
Step 4: Safe Storage in the Laboratory
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[11][12]
-
Designated Storage Area: Store the waste in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.
-
Adhere to Quantity and Time Limits: Regulations limit the amount of hazardous waste that can be stored in a lab and for how long. Typically, waste must be collected within 90 days of the accumulation start date.[11] Familiarize yourself with your institution's specific limits.
Step 5: Arranging for Disposal
-
Schedule a Pickup: Once the container is nearly full (do not fill beyond 80% for liquids) or the storage time limit is approaching, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[5][13]
-
Prepare for Transport: Ensure the container's exterior is clean and free of contamination before the scheduled pickup.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for managing this compound waste, based on general hazardous waste guidelines.
| Parameter | Guideline | Rationale |
| Container Fill Limit (Liquids) | Do not exceed 80% of the container's capacity.[5] | Prevents spills from thermal expansion and provides headspace for safe handling. |
| Storage Time Limit | Maximum 90 days from the accumulation start date.[11] | Ensures timely disposal and prevents accumulation of large quantities of hazardous waste. |
| Maximum Quantity Limit | Up to 55 gallons per waste stream in a satellite area.[11] | Regulatory limit to minimize risk within the laboratory. |
| Secondary Containment Volume | Must hold 110% of the primary container's volume.[11] | Provides a margin of safety to fully contain a complete failure of the primary container. |
Visual Workflow and Decision Diagrams
The following diagrams illustrate the procedural workflows for disposing of this compound waste and handling empty containers.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision process for handling empty this compound containers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
